Technical Documentation Center

Vildagliptin-13C5 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Vildagliptin-13C5

Core Science & Biosynthesis

Foundational

Synthesis Pathways for Stable Isotope-Labeled Vildagliptin: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor widely used in the management of type 2 diabetes mell...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor widely used in the management of type 2 diabetes mellitus.[1][2] The precise quantification of Vildagliptin in biological matrices is paramount for pharmacokinetic (PK), bioequivalence (BE), and metabolic studies. Stable isotope-labeled (SIL) analogues of Vildagliptin serve as the gold standard internal standards for mass spectrometry-based bioanalysis, ensuring the highest degree of accuracy and precision.[3][4][5] This guide provides an in-depth technical overview of the synthetic strategies for preparing deuterated and ¹³C/¹⁵N-labeled Vildagliptin, focusing on the chemical rationale behind pathway selection, detailed experimental protocols, and robust analytical characterization.

Introduction: The Imperative for Isotopic Labeling

Vildagliptin functions by inhibiting the DPP-4 enzyme, which in turn prevents the degradation of incretin hormones like GLP-1 and GIP.[5][6] This action enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.[6] In drug development, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is critical. Quantitative bioanalysis, typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is the cornerstone of these studies.

The ideal internal standard (IS) for LC-MS/MS co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction and ionization, but is clearly distinguishable by its mass.[5] A stable isotope-labeled version of the analyte is the only type of IS that perfectly meets these criteria. It corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly precise and accurate results.[3][4] Commonly available analogues include Vildagliptin-d3, Vildagliptin-d7, and multi-labeled variants such as Vildagliptin-¹³C₅,¹⁵N.[7]

Retrosynthetic Strategy: Deconstructing Vildagliptin

A logical synthesis of Vildagliptin, and by extension its labeled analogues, involves a convergent approach. The molecule can be retrosynthetically disconnected at the glycinamide bond, yielding two key building blocks:

  • 3-amino-1-adamantanol : The bulky, lipophilic anchor responsible for the drug's potent and selective binding.

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile : The chiral cyanopyrrolidine moiety that interacts with the active site of the DPP-4 enzyme.[1][8][9][10]

The isotopic labels are typically introduced into the cyanopyrrolidine portion, as this is synthetically more accessible from labeled precursors like L-proline.

G Vildagliptin Vildagliptin Bond Glycinamide Bond Disconnection Vildagliptin->Bond Intermediate1 (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Labeled or Unlabeled) Bond->Intermediate1 Intermediate2 3-amino-1-adamantanol Bond->Intermediate2

Caption: Retrosynthetic analysis of Vildagliptin.

Synthesis Pathway I: Deuterium-Labeled Vildagliptin (Vildagliptin-d₃)

The introduction of deuterium is a cost-effective and common labeling strategy. For Vildagliptin-d₃, the deuterium atoms are strategically placed on the pyrrolidine ring at the 2, 5, and 5-positions, where they are not susceptible to back-exchange under physiological or analytical conditions.[11] The synthesis hinges on the use of a deuterated starting material.

Core Strategy: The synthesis mirrors the established route for unlabeled Vildagliptin, with the key difference being the use of 2,5,5-trideuterio-L-prolinamide at the outset.[11]

G cluster_0 Step 1: Labeled Intermediate Synthesis cluster_1 Step 2: Condensation Start 2,5,5-trideuterio-L-prolinamide Acylation Acylation with Chloroacetyl Chloride Start->Acylation Dehydration Dehydration with e.g., Trifluoroacetic Anhydride Acylation->Dehydration Intermediate (S)-1-(Chloroacetyl)pyrrolidine- 2-carbonitrile-d₃ Dehydration->Intermediate Condensation Nucleophilic Substitution (e.g., K₂CO₃, Solvent) Intermediate->Condensation Adamantanol 3-Amino-1-adamantanol Adamantanol->Condensation Product Vildagliptin-d₃ Condensation->Product G Start Plasma Sample (containing unlabeled Vildagliptin) Spike Spike with known amount of SIL-Vildagliptin (Internal Standard) Start->Spike Prepare Sample Preparation (e.g., Protein Precipitation with Acetonitrile) Spike->Prepare Centrifuge Centrifuge to pellet proteins Prepare->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analyze LC-MS/MS Analysis Supernatant->Analyze Quantify Quantification (Peak Area Ratio of Analyte/IS vs. Calibration Curve) Analyze->Quantify

Sources

Exploratory

Technical Whitepaper: Commercial Procurement and Bioanalytical Application of Vildagliptin-13C5

[label="Protein Precipitation ( Refining the Diagrams I'm now generating and refining the Graphviz DOT language file, ensuring a maximum width of 760px. I'm focusing on the specified color scheme and contrast rules for o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Protein Precipitation (

Refining the Diagrams

I'm now generating and refining the Graphviz DOT language file, ensuring a maximum width of 760px. I'm focusing on the specified color scheme and contrast rules for optimal readability and clarity. I'll include concise captions, and I am working to ensure the overall presentation is clear and complete. I added captions for clarity, and added fontcolor="#202124" to the edge labels to ensure they are visible.

Executive Summary

Vildagliptin is a potent, stable, and selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of Type 2 Diabetes Mellitus (T2DM). In the realm of drug development, pharmacokinetic (PK) profiling, and therapeutic drug monitoring, accurately quantifying vildagliptin in complex biological matrices (e.g., human plasma) is paramount. This whitepaper provides a comprehensive technical guide on the commercial availability and analytical application of Vildagliptin-13C5 (frequently synthesized as Vildagliptin-13C5,15N), a stable isotope-labeled internal standard (SIL-IS) essential for robust LC-MS/MS bioanalysis.

Mechanistic Grounding: Vildagliptin and DPP-4 Inhibition

The pharmacological efficacy of vildagliptin is rooted in its ability to inhibit DPP-4, an enzyme responsible for the rapid degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1). By inhibiting DPP-4, vildagliptin extends the half-life of GLP-1, thereby enhancing glucose-dependent insulin secretion from pancreatic beta cells and suppressing inappropriate glucagon release [1].

G Meal Food Intake Incretins GLP-1 & GIP Release Meal->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Insulin Insulin Secretion Incretins->Insulin Stimulates Inactive Inactive Incretins DPP4->Inactive Vilda Vildagliptin Vilda->DPP4 Inhibits Glucose Blood Glucose Control Insulin->Glucose

Caption: Mechanism of Vildagliptin inhibiting DPP-4 to enhance incretin-mediated glucose control.

The Analytical Imperative of Vildagliptin-13C5,15N

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), electrospray ionization (ESI) is highly susceptible to matrix effects —phenomena where co-eluting endogenous plasma components unpredictably suppress or enhance the ionization of the target analyte.

Causality of Experimental Choice: To engineer a self-validating quantitative system , bioanalytical scientists employ Vildagliptin-13C5,15N as a SIL-IS [2]. The incorporation of five heavy carbon (13C) atoms and one heavy nitrogen (15N) atom increases the molecular weight by exactly 6 Daltons (m/z 310.36) compared to unlabeled vildagliptin (m/z 304.40). Because isotopic substitution does not alter the molecule's lipophilicity or pKa, the SIL-IS co-elutes perfectly with the unlabeled drug during reversed-phase liquid chromatography (RPLC). Consequently, both molecules experience the exact same matrix environment in the ESI source. Any signal suppression affects both equally, ensuring the peak area ratio (Analyte/IS) remains constant. This normalizes variability in extraction recovery and ionization efficiency, guaranteeing strict adherence to FDA/EMA bioanalytical validation guidelines.

Commercial Suppliers and Chemical Properties

Procuring high-purity Vildagliptin-13C5,15N is a critical first step for any bioanalytical laboratory. Due to the stringent regulatory requirements for bioanalytical method validation, sourcing from specialized chemical synthesis and reference standard providers is necessary. Below is a summary of commercial availability and chemical properties [3, 4, 5, 6].

Table 1: Commercial Suppliers of Vildagliptin-13C5
SupplierCatalog NumberIsotopic FormatPrimary Applications
MedChemExpress HY-14291S213C5, 15NBioanalysis, LC-MS/MS Internal Standard
BenchChem N/A13C5, 15NPharmacokinetics, Clinical Research
SynZeal SZ-V008D0113C5Impurity Profiling, Bioanalysis
Simson Pharma V22000513C5, 15NDrug Impurity Standards
Clinivex CAS 1044741-01-613C5, 15NAdvanced Laboratory Research
Pharmaffiliates PA STI 08696013C5, 15NPharmaceutical Standards
Table 2: Chemical & Physical Properties
PropertySpecification
Compound Name Vildagliptin-13C5,15N
CAS Number 1044741-01-6
Molecular Formula C12(13C)5H25N2(15N)O2
Molecular Weight 309.36 g/mol
Appearance Off-White Solid
Storage Conditions 2-8°C Refrigerator, Under Inert Atmosphere

Step-by-Step Methodology: High-Throughput LC-MS/MS Protocol

The following protocol details a high-throughput, self-validating workflow for extracting and quantifying vildagliptin from human plasma, utilizing Vildagliptin-13C5,15N as the internal standard [7, 8].

G Plasma Human Plasma Sample Spike Spike Vildagliptin-13C5 IS Plasma->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation (13,000 rpm) PPT->Centrifuge LC UPLC Separation (C18) Centrifuge->LC Supernatant MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification & Validation MS->Data

Caption: Step-by-step bioanalytical workflow for Vildagliptin quantification using SIL-IS.

Protocol Steps:
  • Preparation of Internal Standard (IS) Working Solution: Prepare a working solution of Vildagliptin-13C5,15N (e.g., 100 ng/mL) in 100% LC-MS grade acetonitrile. Causality: Acetonitrile acts as both the IS carrier and a potent protein precipitant.

  • Sample Aliquoting: Pipette 50 µL of human plasma (blank, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation (PPT): Add 200 µL of the IS working solution to the plasma. Causality: The high organic solvent ratio (4:1) violently disrupts the hydration shell and hydrogen bonding of plasma proteins, causing them to denature and precipitate. This removes proteinaceous material that would otherwise clog the RPLC column and cause severe ion suppression.

  • Vortexing and Centrifugation: Vortex aggressively for 30 seconds to ensure complete mixing, then centrifuge at 13,000 rpm for 10 minutes at 4°C to tightly pellet the precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial or 96-well plate.

  • LC-MS/MS Analysis:

    • Chromatography: Inject 5–10 µL onto a C18 reversed-phase column. Use a mobile phase gradient of methanol and 5 mM ammonium acetate (or 0.1% formic acid) to facilitate protonation in the positive ESI mode.

    • Mass Spectrometry (MRM Mode): Monitor the specific precursor-to-product ion transitions. Unlabeled vildagliptin is monitored at m/z 304.2 → 180.1 . The Vildagliptin-13C5,15N IS is monitored at m/z 310.2 → 186.1 . Causality: Multiple Reaction Monitoring (MRM) filters out background noise by requiring two stages of mass selection, ensuring absolute specificity for the target analyte even in a complex plasma matrix.

Conclusion

The integration of Vildagliptin-13C5,15N into bioanalytical workflows transforms a standard LC-MS/MS assay into a highly robust, self-validating system. By leveraging reputable commercial suppliers and adhering to chemically grounded extraction protocols, drug development professionals can achieve unparalleled accuracy in pharmacokinetic profiling, ensuring that the resulting data meets the highest standards of scientific integrity.

References

  • SynZeal - Vildagliptin Impurities and Stable Isotopes URL:[Link]

  • Pharmaffiliates - CAS No : 1044741-01-6 | Chemical Name : Vildagliptin-13C5,15N URL:[Link]

  • PubMed (NIH) - Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis URL:[Link]

  • JMPAS - Novel stability indicating LC-MS/MS method for the simultaneous estimation of Remogliflozin etabonate and Vildagliptin human URL:[Link]

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of Vildagliptin in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Introduction: The Clinical Imperative for Vildagliptin Quantification Vildagliptin is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Clinical Imperative for Vildagliptin Quantification

Vildagliptin is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic action involves preventing the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[3] To support drug development and clinical research, the accurate and precise quantification of Vildagliptin in biological matrices such as human plasma is essential for conducting pharmacokinetic (PK), bioequivalence, and toxicokinetic studies.[4][5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[1] A cornerstone of a robust bioanalytical method is the use of a stable isotope-labeled internal standard (SIL-IS). This protocol employs Vildagliptin-¹³C₅ as the internal standard. The SIL-IS is chemically identical to the analyte but has a different mass, allowing it to co-elute chromatographically and experience similar ionization and matrix effects. This intrinsic correction for analytical variability is the gold standard for ensuring the highest accuracy and precision in bioanalysis.[3]

This document provides a comprehensive, step-by-step protocol for the quantification of Vildagliptin in human plasma, grounded in established bioanalytical principles and aligned with regulatory expectations for method validation.

Principle of the Method

The methodology hinges on the efficient extraction of Vildagliptin and its ¹³C₅-labeled internal standard from human plasma, followed by chromatographic separation and detection via tandem mass spectrometry. The chosen sample preparation technique, protein precipitation, is selected for its simplicity, speed, and high-throughput capability.[4][5] Following extraction, the analytes are separated from endogenous plasma components on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the highly selective Multiple Reaction Monitoring (MRM) mode. Quantification is performed by calculating the peak area ratio of the analyte to the internal standard, which is then plotted against the nominal concentration of the calibration standards.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) is_add Add Vildagliptin-¹³C₅ IS (20 µL) plasma->is_add ppt Add Acetonitrile (300 µL) is_add->ppt vortex Vortex Mix (1 min) ppt->vortex centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Area Integration detection->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio quant Quantify using Calibration Curve ratio->quant

Caption: High-level workflow for Vildagliptin quantification in plasma.

Detailed Experimental Protocol

Materials and Reagents
  • Standards: Vildagliptin (≥98% purity), Vildagliptin-¹³C₅ (≥98% purity, isotopic purity ≥99%).

  • Solvents: LC-MS grade acetonitrile and methanol.

  • Reagents: Formic acid (analytical grade), Ammonium acetate (analytical grade).

  • Water: Deionized water, Type 1 (18.2 MΩ·cm).

  • Matrix: Pooled human plasma (K₃EDTA as anticoagulant), sourced from an accredited biobank.

Instrumentation
  • HPLC System: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Shimadzu LC-20AD, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S).

Preparation of Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Vildagliptin and Vildagliptin-¹³C₅ into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. These solutions are stored at 4°C.

  • Vildagliptin Working Standard Solutions:

    • Perform serial dilutions of the Vildagliptin primary stock solution using a 50:50 (v/v) mixture of acetonitrile and water.

    • These dilutions will be used to spike into blank plasma to create calibration curve (CC) and quality control (QC) samples at desired concentrations.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the Vildagliptin-¹³C₅ primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution is stored at 4°C.

Sample Preparation: Protein Precipitation (PPT)

This method is chosen for its efficiency and suitability for high-throughput analysis.[1]

  • Allow all frozen plasma samples (blank, CC, QC, and unknown study samples) to thaw completely at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Into a 1.5 mL microcentrifuge tube, pipette 100 µL of the appropriate plasma sample.

  • Add 20 µL of the 100 ng/mL Vildagliptin-¹³C₅ internal standard working solution to every tube (except for blank matrix samples used to assess interference). Vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Carefully transfer the clear supernatant to a clean autosampler vial or a 96-well plate.

  • Inject the sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following parameters serve as a validated starting point and may be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

Parameter Condition
HPLC Column C18 Reversed-Phase (e.g., 50 mm x 4.6 mm, 5 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min[7]
Elution Isocratic or Gradient (e.g., 90% A for 0.5 min, ramp to 10% A over 2 min, hold 1 min, return to 90% A)
Injection Volume 5 µL
Column Oven Temp. 40°C

| Autosampler Temp. | 5°C[6] |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage ~5500 V
Source Temp. ~500°C
MRM Transition:
Vildagliptin Q1: 304.2 m/z → Q3: 180.0 m/z[7]
Vildagliptin-¹³C₅ Q1: 309.2 m/z → Q3: 180.0 m/z (or other stable product ion)
Collision Energy Optimized for specific instrument (typically 20-40 eV)

| Dwell Time | 150 ms |

G cluster_analyte Vildagliptin cluster_is Vildagliptin-¹³C₅ (IS) cluster_ms Mass Spectrometer cluster_product Product Ion Vilda Precursor Ion m/z 304.2 Q1 Q1 (Mass Filter) Vilda:f1->Q1 IS Precursor Ion m/z 309.2 IS:f1->Q1 Q2 Q2 (Collision Cell) Q1->Q2 Selected Ions Q3 Q3 (Mass Filter) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Product Ion m/z 180.0 Q3->Product:f0

Caption: MRM principle for specific detection of Vildagliptin and its IS.

Method Validation

A bioanalytical method's reliability is established through rigorous validation. This process ensures the method is fit for its intended purpose. All validation experiments must adhere to the principles outlined in regulatory documents such as the FDA's Bioanalytical Method Validation (BMV) Guidance and the ICH M10 guideline.[8][9][10]

The key parameters and typical acceptance criteria are summarized below.

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Selectivity To ensure no interference from endogenous components at the retention times of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between instrument response and concentration. Calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.[6]
Accuracy Closeness of the measured concentration to the nominal value. Mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
Precision Repeatability of measurements, expressed as Coefficient of Variation (%CV). %CV should not exceed 15% (20% for LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision. Signal-to-noise ratio >10; accuracy and precision criteria must be met.[11]
Recovery The efficiency of the extraction process. Recovery should be consistent, precise, and reproducible.
Matrix Effect To assess the suppression or enhancement of ionization by co-eluting matrix components. The IS-normalized matrix factor should have a %CV ≤ 15%.

| Stability | To ensure the analyte is stable under various storage and processing conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |

Example Validation Data (Illustrative)

The following tables present representative data that would be generated during method validation.

Table 4: Calibration Curve Linearity | Concentration (ng/mL) | 1.0 (LLOQ) | 2.5 | 10 | 50 | 200 | 400 | 500 (ULOQ) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Accuracy (%) | 95.5 | 102.1 | 101.5 | 98.7 | 99.2 | 103.4 | 97.9 | | Regression | \multicolumn{7}{c|}{Linear, weighted by 1/x²} | | | \multicolumn{7}{c|}{0.9985} |

Table 5: Intra-day and Inter-day Accuracy & Precision | QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | | :--- | :--- | :--- | :--- | | | | Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | | LLOQ | 1.0 | 104.2 | 8.5 | 106.1 | 11.7 | | Low (LQC) | 3.0 | 97.8 | 6.2 | 99.5 | 7.8 | | Medium (MQC) | 150 | 101.5 | 4.1 | 102.3 | 5.5 | | High (HQC) | 350 | 98.9 | 3.5 | 99.8 | 4.9 |

Conclusion

This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of Vildagliptin in human plasma. The protocol leverages a simple and rapid protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (Vildagliptin-¹³C₅) to ensure high accuracy and precision. The described method is suitable for high-throughput bioanalysis and, upon full validation according to regulatory guidelines, can be confidently applied to clinical and pharmacological research, providing reliable data for pharmacokinetic assessments and other drug development studies.

References

  • U.S. Food and Drug Administration. (2025).
  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Vertex AI Search.
  • BenchChem. (n.d.). Sample preparation techniques for Vildagliptin analysis with a stable isotope standard. BenchChem.
  • BenchChem. (n.d.). Standard operating procedure for Vildagliptin analysis in a clinical research setting. BenchChem.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • Sandle, T. (2023, January 11).
  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov.
  • Pharne, A., Santhakumari, B., & Kulkarni, M. (2012). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILDAGLIPTIN A NOVEL DIPEPTIDYL PEPTIDASE IV INHIBITOR BY RP-HPLC METHOD. Semantic Scholar.
  • Patel, B., et al. (2025). Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI- MS/MS. PubMed.
  • Patel, B., et al. (2025, March 19). Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLC-ESI-MS/MS. Bentham Science Publishers.
  • Patel, B., et al. (2025, October 21). Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLC-ESI-MS/MS | Request PDF.
  • Patel, B., et al. (2025, March 19). Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI- MS/MS. Bentham Science Publishers.
  • BenchChem. (n.d.). Application Note: Quantification of Vildagliptin in Human Plasma using Vildagliptin-d3 as an Internal Standard by LC-MS. BenchChem.
  • BenchChem. (n.d.). Application Note: High-Throughput LC-MS/MS Method for the Quantification of Vildagliptin in Human Plasma Using Vildagliptin-d3. BenchChem.
  • Sakthimanigandan, K., et al. (n.d.). Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)
  • Dzhivodevova, M. V., et al. (n.d.). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). PMC - NIH.
  • Annapurna, M. M., et al. (2025). Analytical Techniques for the Assay of Vildagliptin: A Review. Acta Scientific.
  • European Medicines Agency. (2022, January 27). Vildagliptin/Metformin hydrochloride Accord. EMA.
  • Silva, B. M., et al. (2020, August 21). UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. Oxford Academic.
  • Sai Prudhvi, N., et al. (2021, October 15). Novel stability indicating LC-MS/MS method for the simultaneous estimation of Remogliflozin etabonate and Vildagliptin human plasma. JMPAS.
  • Silva, B. M., et al. (n.d.). UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. Semantic Scholar.
  • Sakthimanigandan, K., et al. (2026, March 3). (PDF) Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Vildagliptin in Rat Plasma.
  • Ilbasmis-Tamer, S., & Degim, I. T. (n.d.).
  • Nguyen, T. H. N., et al. (2023, June 19).

Sources

Application

Application Notes and Protocols for Vildagliptin-¹³C₅ in Pharmacokinetic (PK) Studies

Introduction: The Critical Role of Stable Isotope Labeled Internal Standards in Pharmacokinetics Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Stable Isotope Labeled Internal Standards in Pharmacokinetics

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] By preventing the degradation of incretin hormones like GLP-1 and GIP, vildagliptin enhances glucose-dependent insulin secretion and suppresses glucagon release.[2][3] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, and to define its pharmacokinetic (PK) parameters, a robust and reliable bioanalytical method is paramount.

Pharmacokinetic studies rely on the precise quantification of a drug in complex biological matrices such as plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[4] However, the accuracy of LC-MS/MS quantification can be compromised by variability introduced during sample preparation and by matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte.[5]

To counteract these challenges, a stable isotope-labeled internal standard (SIL-IS) is employed.[5][6] A SIL-IS is a version of the drug molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H).[6] Vildagliptin-¹³C₅ is an ideal SIL-IS for vildagliptin PK studies. Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring it behaves similarly during extraction, chromatography, and ionization.[5][7] This co-elution and similar behavior allow it to accurately normalize for any variations, leading to highly reliable and reproducible data.[8] The mass difference ensures that the analyte and the internal standard can be distinguished by the mass spectrometer.[6]

This guide provides a comprehensive overview of the application of Vildagliptin-¹³C₅ in pharmacokinetic studies, detailing the scientific rationale behind the methodologies and providing step-by-step protocols for its use.

Vildagliptin Pharmacokinetics: A Brief Overview

Understanding the fundamental PK properties of vildagliptin is essential for designing effective bioanalytical methods.

  • Absorption: Vildagliptin is rapidly and well-absorbed after oral administration, with an absolute bioavailability of approximately 85%.[9] Peak plasma concentrations are typically reached within 1 to 2 hours.[10][11]

  • Distribution: It has low plasma protein binding (9.3%) and a volume of distribution of about 71 liters, suggesting extensive distribution into tissues.[9]

  • Metabolism: Metabolism is the primary elimination pathway, accounting for about 69% of the dose.[2] The major metabolite, LAY151, is pharmacologically inactive and is formed through hydrolysis of the cyano moiety.[2][12] Importantly, cytochrome P450 (CYP) enzymes play a minimal role in its metabolism, reducing the potential for drug-drug interactions.[3][9]

  • Excretion: Following an oral dose, approximately 85% is excreted in the urine and 15% in the feces.[2] About 23% of the dose is excreted as unchanged vildagliptin in the urine.[2] The elimination half-life after oral administration is around 3 hours.[2]

Bioanalytical Method Development and Validation using Vildagliptin-¹³C₅

A robust LC-MS/MS method for the quantification of vildagliptin in plasma using Vildagliptin-¹³C₅ as an internal standard is a cornerstone of any PK study. The method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[4][13]

Causality in Experimental Choices

The selection of Vildagliptin-¹³C₅ as the internal standard is a deliberate choice to ensure the highest data quality. The five ¹³C atoms provide a significant mass shift of +5 Da, which is sufficient to prevent isotopic crosstalk with the unlabeled vildagliptin while maintaining nearly identical physicochemical properties.[6] This ensures that any variability in sample processing or matrix effects experienced by the analyte will be mirrored by the internal standard, allowing for accurate correction.[8]

Experimental Workflow for Vildagliptin Quantification

The following diagram illustrates the typical workflow for quantifying vildagliptin in plasma samples from a PK study.

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Collect Collect Plasma Samples (e.g., at timed intervals post-dose) Spike Spike with Vildagliptin-¹³C₅ (IS) Collect->Spike Add known concentration of IS Precipitate Protein Precipitation (e.g., with acetonitrile) Spike->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (Analyte and IS co-elute) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM mode) Ionize->Detect Integrate Integrate Peak Areas (Analyte and IS) Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Calibrate Quantify using Calibration Curve Calculate->Calibrate PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) Calibrate->PK_Analysis

Caption: Workflow for Vildagliptin PK Sample Analysis.

Detailed Protocol: Quantification of Vildagliptin in Human Plasma

This protocol outlines a validated method for quantifying vildagliptin in human plasma.

3.3.1. Materials and Reagents

  • Vildagliptin reference standard

  • Vildagliptin-¹³C₅ internal standard

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

3.3.2. Preparation of Stock and Working Solutions

  • Vildagliptin Stock Solution (1 mg/mL): Accurately weigh and dissolve vildagliptin in methanol.

  • Vildagliptin-¹³C₅ Stock Solution (1 mg/mL): Accurately weigh and dissolve Vildagliptin-¹³C₅ in methanol.

  • Vildagliptin Working Solutions: Serially dilute the vildagliptin stock solution with 50:50 acetonitrile:water to prepare calibration standards (e.g., 1 to 500 ng/mL).[14][15]

  • Vildagliptin-¹³C₅ Working Solution (e.g., 50 ng/mL): Dilute the Vildagliptin-¹³C₅ stock solution with 50:50 acetonitrile:water. The concentration should be chosen to yield a robust signal in the mass spectrometer.[5]

3.3.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown study sample), add 25 µL of the Vildagliptin-¹³C₅ working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex to ensure complete dissolution.

3.3.4. LC-MS/MS Conditions

The following table provides typical LC-MS/MS parameters for the analysis of vildagliptin.

ParameterConditionRationale
LC System
ColumnC18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)[14]Provides good retention and peak shape for vildagliptin.
Mobile Phase A2 mM Ammonium Acetate in Water + 0.1% Formic AcidBuffering agent and proton source for good ionization.
Mobile Phase BAcetonitrile + 0.1% Formic AcidOrganic solvent for elution.
Flow Rate0.4 mL/min[15]Typical for analytical scale columns.
GradientIsocratic or gradient elution (e.g., 80% B)[14]To achieve optimal separation from matrix components.
Injection Volume5 µLBalances sensitivity with potential for column overload.
Column Temp.40°C[16]Ensures reproducible retention times.
MS/MS System
Ionization ModeElectrospray Ionization (ESI), PositiveVildagliptin contains basic nitrogens that readily protonate.
MRM TransitionsVildagliptin: m/z 304.2 → 154.0[14] Vildagliptin-¹³C₅: m/z 309.2 → 159.0Specific parent-to-product ion transitions for quantification.
Dwell Time200 msSufficient time for data acquisition for each transition.

3.3.5. Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA M10 guidance) to ensure its reliability.[13][17] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from multiple sources.

  • Calibration Curve: Linearity over the expected concentration range (e.g., 1-500 ng/mL) with a correlation coefficient (r²) > 0.99.[16]

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ). Accuracy (% bias) should also be within these limits.[4]

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. The use of Vildagliptin-¹³C₅ should effectively compensate for matrix effects.[8]

  • Recovery: The efficiency of the extraction process. While not required to be 100%, it should be consistent and reproducible.

  • Stability: Stability of vildagliptin in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Application in a Clinical Pharmacokinetic Study

Once the method is validated, it can be applied to analyze samples from a clinical PK study.

Study Design

A typical single-dose PK study might involve:

  • Administering a single oral dose of vildagliptin to healthy volunteers.

  • Collecting serial blood samples at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Processing blood to obtain plasma and storing it frozen (-80°C) until analysis.

Data Analysis and Interpretation

The concentration-time data obtained from the LC-MS/MS analysis are used to calculate key PK parameters for each subject, including:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t₁/₂: Elimination half-life.

  • CL/F: Apparent total clearance of the drug from plasma after oral administration.

  • Vd/F: Apparent volume of distribution.

These parameters provide a comprehensive understanding of how vildagliptin behaves in the body, informing dosing regimens and identifying potential effects of factors like renal impairment or co-administered drugs.[18][19]

Conclusion

The use of Vildagliptin-¹³C₅ as an internal standard is indispensable for the accurate and precise quantification of vildagliptin in pharmacokinetic studies. Its properties, which are nearly identical to the unlabeled analyte, allow it to effectively correct for variability in sample preparation and matrix effects inherent in LC-MS/MS analysis. The detailed protocols and methodologies presented here provide a robust framework for researchers, scientists, and drug development professionals to conduct high-quality bioanalytical work, ensuring the integrity and reliability of pharmacokinetic data in the development and clinical use of vildagliptin.

References

  • He, Y. L., et al. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-162. [Link]

  • Galvus 50 mg tablets - Summary of Product Characteristics (SmPC). (2023). electronic medicines compendium (emc). [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2022). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • He, H., et al. (2009). Absorption, Metabolism, and Excretion of [14C]Vildagliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, in Humans. Drug Metabolism and Disposition, 37(3), 536-544. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • A-Z Bio-Analytical Solutions. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • RCSB PDB. (n.d.). Vildagliptin. PDB-101. [Link]

  • He, H., et al. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-544. [Link]

  • Jamal, Q., et al. (2023). A systematic review on the clinical pharmacokinetics of vildagliptin in healthy and disease populations. Expert Opinion on Drug Metabolism & Toxicology, 19(11), 769-786. [Link]

  • Jamal, Q., et al. (2023). A systematic review on the clinical pharmacokinetics of vildagliptin in healthy and disease populations. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Pharmacology of Vildagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

  • Singh, A., et al. (2011). Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV. British Journal of Clinical Pharmacology, 72(4), 627-639. [Link]

  • Kalaimani, S., et al. (2013). Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Vildagliptin in Rat Plasma. Chromatographia, 76(19-20), 1339-1344. [Link]

  • Patel, D., et al. (2018). Bioanalytical method development and validation of vildagliptin in rat plasma using lcms/ms. Journal of Advanced Scientific Research, 9(2), 20-26. [Link]

  • Xu, Y., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 1-8. [Link]

  • Oligo-therapeutics. (2025). Using Stable Isotope Labeling with 34S for Pharmacokinetic and Biodistribution Studies. [Link]

  • Sree, G. S., et al. (2021). Novel stability indicating LC-MS/MS method for the simultaneous estimation of Remogliflozin etabonate and Vildagliptin human. Journal of Medical Pharmaceutical and Allied Sciences, 10(5), 3718-3725. [Link]

  • Wikipedia. (n.d.). Vildagliptin. [Link]

  • Kalaimani, S., et al. (2013). Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Vildagliptin in Rat Plasma. ResearchGate. [Link]

  • de Cássia Garcia, V., et al. (2014). Simultaneous determination of metformin and vildagliptin in human plasma by a HILIC-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 96, 231-237. [Link]

  • Davis, S. N. (2007). Vildagliptin: A Novel Oral Therapy for Type 2 Diabetes Mellitus. Medscape. [Link]

  • Jemal, M., & Ouyang, Z. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(10), 1265-1272. [Link]

  • He, Y. L., et al. (2007). Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus. Clinical Pharmacokinetics, 46(7), 577-588. [Link]

  • He, Y. L., et al. (2012). Pharmacokinetics and Pharmacodynamics of Vildagliptin in Healthy Chinese Volunteers. Journal of Clinical Pharmacology, 52(1), 39-49. [Link]

Sources

Method

High-performance liquid chromatography (HPLC) methods for Vildagliptin analysis

Comprehensive Application Note: Stability-Indicating RP-HPLC Method Development and Validation for Vildagliptin Analysis Introduction & Pharmacological Context Vildagliptin is a potent, orally active dipeptidyl peptidase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: Stability-Indicating RP-HPLC Method Development and Validation for Vildagliptin Analysis

Introduction & Pharmacological Context

Vildagliptin is a potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of Type 2 Diabetes Mellitus (T2DM). By selectively inhibiting the DPP-4 enzyme, Vildagliptin prevents the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This mechanism enhances glucose-dependent insulin secretion and suppresses inappropriate glucagon release, ultimately resulting in robust glycemic control.

Given its clinical significance, developing a highly sensitive, reproducible, and stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical for quality control, pharmacokinetic profiling, and formulation stability testing.

G Vilda Vildagliptin (DPP-4 Inhibitor) DPP4 DPP-4 Enzyme Vilda->DPP4 Inhibits Incretins Active Incretins (GLP-1 & GIP) DPP4->Incretins Prevents Degradation Insulin Insulin Secretion (Pancreatic β-cells) Incretins->Insulin Stimulates Glucagon Glucagon Suppression (Pancreatic α-cells) Incretins->Glucagon Suppresses BloodGlucose Blood Glucose Control Insulin->BloodGlucose Lowers Glucagon->BloodGlucose Lowers

Vildagliptin Mechanism of Action via DPP-4 Inhibition Pathway.

Chromatographic Method Development: Rationale and Causality

Developing a robust HPLC method for Vildagliptin requires a deep understanding of its physicochemical properties to ensure the protocol acts as a self-validating system.

  • Stationary Phase Selection: Vildagliptin is a polar, basic molecule containing a pyrrolidine ring and an adamantyl group. While Cyano columns have been explored, reversed-phase C18 columns (e.g., 250 × 4.6 mm, 5 μm) are universally preferred due to their superior hydrophobic retention capabilities, which yield highly reproducible peak symmetry and resolution[1].

  • Mobile Phase and pH Optimization: Because Vildagliptin is basic in nature and ionizes in acidic media, controlling the pH of the mobile phase is critical to prevent peak tailing. A phosphate buffer adjusted to pH 6.5 - 7.0 ensures the analyte remains in a stable, partially unionized state for optimal interaction with the C18 stationary phase. A typical mobile phase consists of this buffer paired with an organic modifier (like Acetonitrile) in an isocratic elution profile[2].

  • Detection Wavelength: UV spectrophotometric scanning of Vildagliptin reveals maximum absorbance ( λmax​ ) in the range of 200–210 nm. Setting the UV detector to 207 nm or 210 nm provides maximum sensitivity and minimizes baseline noise from the mobile phase.

Standardized Stability-Indicating RP-HPLC Protocol

To ensure the analytical method is self-validating, the following protocol incorporates forced degradation studies to definitively differentiate the active pharmaceutical ingredient (API) from its degradation products.

Workflow SamplePrep Sample Preparation (Extraction & Dilution) Chromatography Chromatographic Separation (C18 Column, Isocratic) SamplePrep->Chromatography Detection UV Detection (207 - 210 nm) Chromatography->Detection Validation ICH Q2(R1) Validation (Linearity, Precision, Accuracy) Detection->Validation Stability Forced Degradation (Stability-Indicating) Validation->Stability Self-Validating System

Step-by-step workflow for Vildagliptin HPLC method development and validation.

Step-by-Step Methodology:

  • Preparation of Mobile Phase:

    • Prepare a 25 mM disodium hydrogen orthophosphate buffer.

    • Adjust the pH precisely to 6.5 using dilute orthophosphoric acid.

    • Mix the buffer with HPLC-grade Acetonitrile in a 55:45 (v/v) ratio[2].

    • Filter the mixture through a 0.45 µm membrane filter and sonicate for 10 minutes to degas, preventing air bubbles from disrupting the pump pressure.

  • Preparation of Standard Solution:

    • Accurately weigh 10 mg of Vildagliptin reference standard.

    • Transfer into a 100 mL volumetric flask and dissolve in 50 mL of the mobile phase (acting as the diluent).

    • Sonicate for 5 minutes to ensure complete dissolution, then make up the volume to 100 mL to achieve a stock concentration of 100 µg/mL.

  • Preparation of Sample Solution (Tablet Formulation):

    • Weigh and finely powder 20 tablets to ensure a representative sample.

    • Transfer an accurately weighed portion of the powder equivalent to 50 mg of Vildagliptin into a 50 mL volumetric flask.

    • Add 30 mL of diluent, sonicate for 15 minutes to extract the API from the excipient matrix, and make up the volume.

    • Filter the solution through a 0.45 µm PVDF syringe filter, discarding the first 3 mL of the filtrate to avoid membrane adsorption artifacts. Dilute appropriately to fall within the target linearity range.

  • Chromatographic Execution:

    • Equilibrate the C18 column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

    • Set the flow rate to 1.0 mL/min and the column temperature to ambient (approx. 25°C).

    • Inject 20 µL of the standard and sample solutions.

    • Monitor the eluent at 210 nm. Vildagliptin typically elutes with a retention time of approximately 3.1 to 5.8 minutes, depending on the specific column dimensions and system void volume[3].

Method Validation (ICH Q2(R1) Guidelines)

The reliability of the method must be established through rigorous validation according to the International Council for Harmonisation (ICH) guidelines.

  • Linearity: The method demonstrates excellent linearity over a concentration range of 10–300 µg/mL, with a correlation coefficient ( R2 ) ≥0.999 [2].

  • Precision & Accuracy: Intra-day and inter-day precision yield Relative Standard Deviation (%RSD) values of less than 2.0%. Recovery studies (spiking placebo with known amounts of API) consistently show 98.0% to 102.0% recovery, confirming the method's accuracy.

  • Forced Degradation (Stability-Indicating): To prove the method is stability-indicating, the sample is subjected to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2​O2​ ), and thermal (60°C) stress. The Vildagliptin peak must remain well-resolved from all degradation products[4].

Data Presentation

Table 1: Optimized Chromatographic Conditions

ParameterCondition / Specification
Stationary Phase C18 Column (250 × 4.6 mm, 5 μm)
Mobile Phase 25 mM Phosphate Buffer (pH 6.5) : Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 μL
Detection Wavelength 210 nm (UV)
Column Temperature Ambient (25°C)
Retention Time ( Rt​ ) ~3.1 - 5.8 minutes

Table 2: Summary of Method Validation Parameters

Validation ParameterResult / Acceptance Criteria
Linearity Range 10 – 300 µg/mL
Correlation Coefficient ( R2 ) > 0.999
Limit of Detection (LOD) ~0.63 µg/mL
Limit of Quantification (LOQ) ~2.82 µg/mL
Precision (%RSD) < 2.0% (Intra-day and Inter-day)
Accuracy (Recovery %) 98.5% – 101.5%
Specificity No interference from excipients or degradants

References

  • Physicochemical Properties and Methods of Analysis of Vildagliptin (Review)
  • Concurrent Estimation of Vildagliptin and Dapagliflozin in Tablet Dosage Form: A Rapid and Reliable RP-HPLC Method Source: Global Research Online URL
  • Development and validation of RP-HPLC method for the estimation of vildagliptin in pharmaceutical dosage forms Source: ResearchGate URL
  • A Concise Review - An Analytical Method Development and Validation of Vildagliptin Source: PharmacySciJournal URL

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Bioanalysis of Vildagliptin Using Vildagliptin-13C5 as a Stable Isotope-Labeled Internal Standard

Executive Summary This application note details a robust, highly sensitive, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the absolute quantification of Vildagliptin in biolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details a robust, highly sensitive, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the absolute quantification of Vildagliptin in biological matrices. By leveraging Vildagliptin-13C5 as a stable isotope-labeled internal standard (SIL-IS), this method completely neutralizes matrix effects and chromatographic retention shifts, ensuring unparalleled accuracy for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows.

Introduction & Pharmacological Context

Vildagliptin is a potent, reversible, and selective oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class[1]. Its primary mechanism of action involves binding to DPP-4, thereby preventing the enzymatic degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)[1]. The stabilization of these hormones stimulates glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells[2].

Accurate bioanalysis of Vildagliptin is critical for bioequivalence (BE) studies and clinical pharmacology[3].

Pathway Vilda Vildagliptin (Drug) DPP4 DPP-4 Enzyme (Target) Vilda->DPP4 Competitive Inhibition Incretins GLP-1 & GIP (Active Incretins) DPP4->Incretins Prevents Cleavage Insulin Insulin Secretion (Increased) Incretins->Insulin Stimulates β-cells Glucagon Glucagon Release (Suppressed) Incretins->Glucagon Suppresses α-cells

Fig 1. Vildagliptin mechanism of action via DPP-4 inhibition and incretin stabilization.

Rationale for Methodological Design (E-E-A-T)

As a Senior Application Scientist, designing a bioanalytical workflow requires understanding the causality behind every parameter. This protocol is built on three foundational pillars:

A. The Superiority of 13C5 over Deuterium (Isotope Selection)

While deuterated internal standards (e.g., Vildagliptin-d3 or -d7) are widely used[1][4], they often suffer from the "deuterium isotope effect." Because C-D bonds have different lipophilic dispersion forces than C-H bonds, deuterated analogs can exhibit slight chromatographic retention time shifts relative to the unlabeled target. In complex matrices like plasma, even a 0.1-minute shift means the analyte and IS are subjected to different co-eluting matrix suppressors. Vildagliptin-13C5 possesses identical physicochemical properties to the native drug, guaranteeing perfect co-elution. This ensures that any ion suppression or enhancement in the ESI source is proportionally identical for both compounds, creating a self-validating quantitative system[3].

B. Positive Electrospray Ionization (ESI+)

Vildagliptin contains a secondary amine within its adamantyl-amino-acetyl structure. In an acidic mobile phase, this basic nitrogen readily accepts a proton, forming a highly stable and abundant [M+H]+ precursor ion at m/z 304.2[5][6].

C. Acetonitrile-Based Protein Precipitation (PPT)

Vildagliptin is highly soluble in polar organic solvents. Using a 3:1 ratio of Acetonitrile to Plasma induces a rapid and "hard" crash of plasma proteins (such as albumin)[1]. Acetonitrile is explicitly chosen over methanol because it yields a denser protein pellet during centrifugation, reducing the risk of clogging the UHPLC column and minimizing phospholipid-induced ion suppression[4].

Mass Spectrometry & Chromatographic Parameters

Table 1: Optimized MRM Transitions & MS Parameters

Note: The primary product ion for Vildagliptin is m/z 154.1, which corresponds to the adamantyl-amino-acetyl cleavage fragment[6]. Assuming the 13C5 label is located on the pyrrolidine-2-carbonitrile moiety, this labeled moiety is lost during collision-induced dissociation (CID), leaving the identical unlabeled m/z 154.1 fragment for the internal standard[2].

ParameterVildagliptin (Analyte)Vildagliptin-13C5 (SIL-IS)
Ionization Mode ESI Positive (+)ESI Positive (+)
Precursor Ion ( [M+H]+ ) m/z 304.2m/z 309.2
Product Ion (Quantifier) m/z 154.1m/z 154.1
Dwell Time 200 ms200 ms
Declustering Potential (DP) 40 V40 V
Collision Energy (CE) 25 eV25 eV
Entrance Potential (EP) 10 V10 V
Table 2: UHPLC Chromatographic Conditions
ParameterSpecification
Analytical Column Reversed-Phase C18 (e.g., ACE 3 C18 PFP, 50 mm × 4.6 mm, 5 µm)[5][6]
Mobile Phase Isocratic: Acetonitrile : 2 mM Ammonium Acetate (80:20 to 90:10 v/v)[5][6]
Flow Rate 0.7 mL/min[5]
Column Temperature 40 °C[4]
Injection Volume 2.0 µL[4]

Step-by-Step Experimental Protocol

Workflow Step1 1. Sample Aliquoting 100 µL Plasma + 25 µL IS (13C5) Step2 2. Protein Precipitation Add 300 µL Acetonitrile & Vortex Step1->Step2 Step3 3. Centrifugation 12,000 rpm, 10 min, 4°C Step2->Step3 Step4 4. Supernatant Transfer Evaporate & Reconstitute Step3->Step4 Step5 5. UHPLC-MS/MS Analysis ESI+ MRM Mode Step4->Step5 Step6 6. Pharmacokinetic Data AUC, Cmax, Tmax Step5->Step6

Fig 2. Step-by-step LC-MS/MS bioanalytical workflow for plasma sample preparation.

Phase 1: Reagent & Standard Preparation
  • Primary Stock Solutions: Accurately weigh Vildagliptin and Vildagliptin-13C5 reference standards. Dissolve individually in 100% LC-MS grade Methanol to achieve a concentration of 1 mg/mL[1]. Store at -20°C.

  • Working IS Solution: Dilute the Vildagliptin-13C5 stock with Methanol to a final working concentration of 100 ng/mL[1].

Phase 2: Sample Extraction (Protein Precipitation)
  • Thaw human/rat plasma samples (containing K2EDTA or K3EDTA anticoagulant) to room temperature and vortex thoroughly[3][7].

  • Aliquot 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube[1].

  • Add 25 µL of the 100 ng/mL Vildagliptin-13C5 internal standard working solution and vortex briefly to ensure equilibration[3].

  • Add 300 µL of ice-cold Acetonitrile to precipitate the plasma proteins[1].

  • Vortex the mixture vigorously for 1 to 5 minutes to ensure complete protein denaturation and analyte extraction[1][4].

Phase 3: Phase Separation & Analysis
  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C [1].

  • Carefully transfer the clear organic supernatant to a clean glass vial[4]. (Optional: For ultra-high sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 250 µL of mobile phase[6]).

  • Transfer to the autosampler (maintained at 10°C) and inject 2 µL into the LC-MS/MS system[4][5].

Troubleshooting & Optimization

  • Analyte Degradation (Inconsistent Recovery): Vildagliptin is chemically susceptible to hydrolysis of its cyano group into a carboxamide or carboxylic acid, particularly in basic or oxidative environments[2]. Furthermore, it can degrade enzymatically in raw plasma[4]. Solution: Always process samples on ice, utilize pre-chilled extraction solvents, and analyze reconstituted samples promptly[4].

  • Variable Matrix Effects: If the Vildagliptin-13C5 internal standard response fluctuates >15% across a sample batch, severe ion suppression is occurring[4]. Solution: Dilute the final extract further with mobile phase, or switch from PPT to Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge to selectively isolate the basic amine of Vildagliptin[7].

References

  • Journal of Advanced Scientific Research. Bioanalytical method development and validation of vildagliptin in rat plasma using lcms/ms. [Link]

  • Sakthimanigandan K., et al. Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Vildagliptin in Rat Plasma. Acta Chromatographica (AKJournals). [Link]

  • ResearchGate. Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma.[Link]

Sources

Method

Advanced Sample Preparation Strategies for Vildagliptin Bioanalysis in Complex Matrices

Executive Overview & Mechanistic Rationale Vildagliptin is a highly potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used extensively in the management of type 2 diabetes mellitus. In pharmacokinetic (PK) a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Mechanistic Rationale

Vildagliptin is a highly potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used extensively in the management of type 2 diabetes mellitus. In pharmacokinetic (PK) and toxicokinetic (TK) studies, the accurate quantification of Vildagliptin in biological matrices (plasma, serum, and urine) is paramount.

As a hydrophilic, basic compound, Vildagliptin presents a distinct bioanalytical challenge: it elutes early in standard reversed-phase liquid chromatography (RP-HPLC), a region notoriously plagued by co-eluting endogenous matrix components like glycerophosphocholines and inorganic salts. When these components enter the electrospray ionization (ESI) source, they compete for available charge, leading to severe ion suppression (matrix effects)[1]. Therefore, the sample preparation workflow cannot merely focus on analyte recovery; it must be engineered for the selective depletion of these suppressive matrix elements.

This application note details field-proven, self-validating sample preparation methodologies—ranging from high-throughput Protein Precipitation (PPT) to high-purity Solid-Phase Extraction (SPE)—designed to ensure absolute data integrity in LC-MS/MS workflows.

Comparative Extraction Topologies

Selecting the appropriate sample preparation technique requires balancing throughput, assay sensitivity (Lower Limit of Quantification, LLOQ), and matrix cleanliness. The table below synthesizes the quantitative performance metrics of the three primary extraction topologies used for Vildagliptin.

TechniquePrinciple of ActionAvg. Vildagliptin RecoveryMatrix Effect (Ion Suppression)Throughput / Processing TimeCost per Sample
Protein Precipitation (PPT) Thermodynamic denaturation of proteins using water-miscible organic solvents (Acetonitrile).85% – 90%Moderate to HighHigh (< 30 mins)Low
Solid-Phase Extraction (SPE) Chromatographic retention on a sorbent (e.g., Polymeric reversed-phase) followed by selective elution.89% – 92%Low (Highly clean extract)Low (1 – 2 hours)High
Liquid-Liquid Extraction (LLE) Differential partitioning of un-ionized analyte into an immiscible organic solvent (Ethyl Acetate).75% – 85%Low to ModerateModerate (45 – 60 mins)Moderate

Data synthesized from validated bioanalytical methods[2],[3],[4].

Bioanalytical Workflow Visualization

The following diagram illustrates the parallel pathways for Vildagliptin sample preparation, from raw matrix handling to final LC-MS/MS acquisition.

G Matrix Biological Matrix (Plasma/Urine) IS Spike Stable Isotope IS (Vildagliptin-d3 / d7) Matrix->IS PPT Protein Precipitation (PPT) Add Cold ACN (3:1 v/v) IS->PPT LLE Liquid-Liquid Extraction (LLE) Add Ethyl Acetate IS->LLE SPE Solid-Phase Extraction (SPE) Condition -> Load -> Wash -> Elute IS->SPE Centrifuge Centrifugation (10,000 x g, 4°C) PPT->Centrifuge LLE->Centrifuge Dry Evaporate to Dryness (N2 stream, 40°C) SPE->Dry Eluate Centrifuge->Dry Supernatant / Organic Phase Recon Reconstitution (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Workflow for Vildagliptin sample preparation prior to LC-MS/MS analysis.

Detailed Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The inclusion of a stable isotope-labeled internal standard (SIL-IS), such as Vildagliptin-d3 or Vildagliptin-d7, is critical. Because the SIL-IS co-elutes exactly with the analyte, it experiences the identical ionization environment, mathematically canceling out residual matrix effects[5].

Protocol A: High-Throughput Protein Precipitation (PPT)

Causality Note: We utilize ice-cold Acetonitrile (ACN) rather than Methanol. ACN possesses a lower dielectric constant, which more aggressively strips the hydration shell from plasma proteins, yielding a tighter, more stable pellet during centrifugation and minimizing column clogging[2],[6].

Materials:

  • Human/Rat Plasma (K3EDTA)

  • Ice-cold Acetonitrile (LC-MS Grade)

  • Internal Standard: Vildagliptin-d7 (100 ng/mL in methanol)

Step-by-Step Methodology:

  • Aliquot: Transfer 100 µL of thawed plasma into a 1.5 mL low-bind microcentrifuge tube[2].

  • Isotope Spiking: Add 20 µL of the Vildagliptin-d7 IS working solution (100 ng/mL). Vortex briefly to ensure homogenous distribution within the matrix[5].

  • Precipitation: Add 300 µL of ice-cold ACN to the sample. The 3:1 (v/v) organic-to-aqueous ratio is the thermodynamic sweet spot for precipitating >98% of high-molecular-weight proteins[2].

  • Agitation: Cap securely and vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Phase Separation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C. The low temperature prevents the re-solubilization of lipidic components[2].

  • Transfer & Drying: Carefully aspirate 250 µL of the clear supernatant, transferring it to a clean autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C[5].

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 80:20 Acetonitrile: 10 mM Ammonium Acetate buffer)[6].

Protocol B: High-Purity Solid-Phase Extraction (SPE)

Causality Note: For ultra-trace analysis (LLOQ < 1 ng/mL), PPT leaves too many residual phospholipids. Polymeric reversed-phase SPE (e.g., Phenomenex Strata-X) is utilized to wash away polar salts and selectively elute the hydrophobic/basic Vildagliptin[4].

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of plasma (spiked with Vildagliptin-d7) with 100 µL of 2% Formic Acid in water. Why? Acidification disrupts protein binding, ensuring Vildagliptin is fully ionized and free in solution.

  • Conditioning: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of MS-grade water to activate the polymeric sorbent bed.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash the sorbent with 1 mL of 5% Methanol in water to elute highly polar endogenous salts and unbound proteins.

  • Elution: Elute the Vildagliptin using a solvent mixture of Methanol and 5 mM sodium lauryl sulphate in equal proportions, or alternatively, 1 mL of 2% Ammonium Hydroxide in Methanol[4].

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase.

Protocol C: Liquid-Liquid Extraction (LLE)

Causality Note: LLE utilizes an immiscible organic solvent to partition the analyte. Ethyl acetate is highly effective for Vildagliptin, leaving polar matrix components trapped in the aqueous layer[3].

Step-by-Step Methodology:

  • Aliquot & Spike: To 100 µL of plasma, add the internal standard (100 ng/mL)[3].

  • Extraction: Add 1.0 mL of Ethyl Acetate to the sample[3].

  • Partitioning: Vortex aggressively for 5 minutes. The high surface area of the emulsion allows Vildagliptin to partition into the organic phase.

  • Separation: Centrifuge at 4,000 x g for 10 minutes to break the emulsion and separate the layers[2].

  • Recovery: Transfer the upper organic layer (Ethyl Acetate) to a clean tube, evaporate to dryness, and reconstitute in methanol or mobile phase[3].

Self-Validating System: Matrix Factor (MF) Assessment

To ensure the trustworthiness of the chosen protocol, the extraction must be self-validated for matrix effects before routine sample analysis begins.

Validation Procedure:

  • Prepare Set A : Neat standards of Vildagliptin spiked into the reconstitution solvent.

  • Prepare Set B : Blank plasma extracted using the chosen protocol (PPT, SPE, or LLE). Post-extraction, spike the dried residue with the exact same concentration of Vildagliptin prior to reconstitution.

  • Calculate Matrix Factor (MF): MF=Peak Area of Set APeak Area of Set B​

Interpretation: An MF of 1.0 indicates zero matrix effect. An MF < 0.85 indicates severe ion suppression, dictating that the sample preparation is inadequate (likely requiring a switch from PPT to SPE) or that the chromatographic method must be shifted to Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the analyte past the solvent front[1].

References

  • Bioanalytical method development and validation of vildagliptin in rat plasma using LCMS/MS. Journal of Advanced Scientific Research. Available at: [Link]

  • Novel stability indicating LC-MS/MS method for the simultaneous estimation of Remogliflozin etabonate and Vildagliptin human. JMPAS. Available at:[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Available at: [Link]

  • Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLC-ESI-MS/MS. ResearchGate. Available at: [Link]

Sources

Application

Application Note: A Validated Gas Chromatography-Mass Spectrometry Method for the Sensitive Determination of Vildagliptin

Introduction: The Analytical Imperative for Vildagliptin Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral hypoglycemic agents pivotal in the management of type 2 diabetes m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Vildagliptin

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral hypoglycemic agents pivotal in the management of type 2 diabetes mellitus.[1][2] Its therapeutic mechanism hinges on preventing the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[1] Given its critical role in glycemic control, the development of robust and sensitive analytical methods for the precise quantification of Vildagliptin in both pharmaceutical formulations and biological matrices is paramount for quality control, pharmacokinetic studies, and toxicokinetic assessments.

While various analytical techniques like HPLC and LC-MS/MS have been employed for Vildagliptin analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative, renowned for its high chromatographic resolution, sensitivity, and specificity.[3] However, Vildagliptin's inherent chemical structure, characterized by low volatility and thermal lability, necessitates a chemical modification step—derivatization—to render it suitable for GC-MS analysis. This application note presents a detailed, validated GC-MS method for the determination of Vildagliptin, focusing on a streamlined derivatization protocol that ensures thermal stability and appropriate volatility for gas chromatographic separation.[4][5]

Principle of the Method: Silylation for GC-MS Amenability

The core of this analytical approach is the conversion of Vildagliptin into a more volatile and thermally stable derivative through a silylation reaction. Vildagliptin possesses a hydroxyl (-OH) group and a secondary amine (-NH) group, both of which are potential sites for derivatization.[4][5] In this method, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is employed as the silylating agent. The reaction proceeds by replacing the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, forming an O-TMS ether derivative.[4][5]

Interestingly, studies have shown that the secondary amine group on Vildagliptin is sterically hindered, preventing its reaction with MSTFA under the optimized conditions.[4][5] This selective derivatization of the hydroxyl group is advantageous as it yields a single, stable product. To enhance the reaction kinetics and yield, a catalyst mixture of ammonium iodide (NH4I) and β-mercaptoethanol is utilized.[4][5] The resulting O-TMS derivative of Vildagliptin is sufficiently volatile and thermally stable for reproducible analysis by GC-MS.

The mass spectrometer is operated in the Selected Ion Monitoring (SIM) mode, which provides excellent sensitivity and selectivity by monitoring specific diagnostic ions of the derivatized Vildagliptin.[4][6] This targeted approach minimizes interference from matrix components and ensures accurate quantification.

Experimental Workflow & Protocols

The overall analytical workflow is depicted in the following diagram, outlining the critical stages from sample receipt to data analysis.

Vildagliptin GC-MS Workflow Overall Analytical Workflow for Vildagliptin Determination by GC-MS cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing SampleReceipt Sample Receipt (Tablets or Plasma) Homogenization Homogenization (for Tablets) SampleReceipt->Homogenization Solid Dosage Extraction Extraction (LLE/SPE for Plasma) SampleReceipt->Extraction Biological Fluid Dissolution Dissolution & Filtration (for Tablets) Homogenization->Dissolution AddIS Addition of Internal Standard Extraction->AddIS Dissolution->AddIS AddReagents Addition of Derivatization Reagents AddIS->AddReagents Reaction Incubation (60°C for 30 min) AddReagents->Reaction Injection GC Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: High-level workflow for Vildagliptin analysis by GC-MS.

Protocol 1: Determination of Vildagliptin in Pharmaceutical Formulations (Tablets)

This protocol is adapted from the validated method described by Uçaktürk E, et al.[4][5]

1.1. Materials and Reagents

  • Vildagliptin reference standard

  • Nandrolone (Internal Standard - IS)

  • Methanol (HPLC grade)

  • Deionized Water

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ammonium Iodide (NH4I)

  • β-mercaptoethanol

  • Vildagliptin tablets (e.g., Galvus® 50 mg)

1.2. Preparation of Solutions

  • Standard Stock Solution (500 ng/mL): Accurately weigh and dissolve Vildagliptin in a 1:1 (v/v) mixture of methanol and water.

  • Internal Standard Stock Solution: Prepare a stock solution of Nandrolone in methanol.

  • Derivatization Reagent: Prepare a mixture of MSTFA, NH4I, and β-mercaptoethanol.

1.3. Sample Preparation

  • Weigh and finely powder 10 Vildagliptin tablets.

  • Accurately weigh a portion of the powder equivalent to 50 mg of Vildagliptin and transfer it to a 100 mL volumetric flask.

  • Add approximately 80 mL of a 1:1 (v/v) methanol:water solution.

  • Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[4]

  • Bring the solution to volume with the methanol:water mixture.

  • Filter the solution through a 0.22 µm membrane filter.[4]

  • Further dilute an aliquot of the filtrate with the methanol:water mixture to fall within the calibration range (e.g., to a theoretical concentration of 100 ng/mL).

1.4. Derivatization Procedure

Derivatization_Workflow start Aliquot of Sample/ Standard Solution add_is Add Internal Standard (Nandrolone) start->add_is evaporate Evaporate to Dryness (Nitrogen Stream) add_is->evaporate add_reagents Add Derivatization Reagents (MSTFA/NH4I/β-mercaptoethanol) evaporate->add_reagents incubate Incubate at 60°C for 30 minutes add_reagents->incubate inject Inject into GC-MS incubate->inject

Caption: Step-by-step derivatization protocol for Vildagliptin.

  • Transfer an aliquot of the prepared sample or standard solution to a reaction vial.

  • Add the internal standard.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add the derivatization reagent mixture to the dried residue.

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.[4][5]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol 2: Proposed Protocol for Vildagliptin Determination in Human Plasma

This proposed protocol adapts established liquid-liquid extraction (LLE) techniques for Vildagliptin from LC-MS/MS methods for use with this GC-MS derivatization procedure.[7]

2.1. Sample Pre-treatment and Extraction

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 25 µL of 0.1N NaOH and vortex briefly.[7]

  • Add 1.5 mL of ethyl acetate as the extraction solvent.[7]

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.[7]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Proceed with the derivatization procedure starting from the evaporation step (Step 3 in section 1.4).

Instrumentation and Analytical Conditions

The following table summarizes the optimized GC-MS conditions for the analysis of the O-TMS derivative of Vildagliptin.[4]

Parameter Condition
Gas Chromatograph Agilent 6890N or equivalent
Mass Spectrometer Agilent 5973N Mass Selective Detector or equivalent
Column 5% Phenyl Methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injection Volume 1 µL
Injection Mode Split (10:1 ratio)[4][6]
Injector Temperature 250°C
Carrier Gas Helium
Oven Program Initial temp 200°C, ramp at 25°C/min to 300°C, hold for 2 min[4]
Total Run Time 6 minutes[4]
MS Ionization Mode Electron Impact (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) Vildagliptin (O-TMS): 223 (Quantifier), 252 (Qualifier)[4][5]
Nandrolone (IS): Ions for the specific IS derivative would be chosen
MS Source Temperature 230°C
MS Quadrupole Temp. 150°C

Method Validation and Performance

The described GC-MS method has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.[8][9] The key validation parameters are summarized below.[4][5]

Validation Parameter Result
Linearity Range 3.5 - 300 ng/mL[4][5]
Correlation Coefficient (r²) > 0.99[8]
Limit of Detection (LOD) 1.5 ng/mL[4][5]
Limit of Quantitation (LOQ) 3.5 ng/mL[4][5]
Precision (%RSD) Intra- and Inter-day ≤ 3.62%[4][5]
Accuracy (% Bias) Intra- and Inter-day between -0.26% and 2.06%[4][5]
Specificity No interference from placebo tablet excipients observed.[4]
Robustness & Ruggedness Method demonstrated to be robust and rugged under minor variations.[4][5]

Application and Conclusion

This application note details a sensitive, specific, and rapid GC-MS method for the determination of Vildagliptin. The one-step derivatization protocol is straightforward and effective, enabling high-throughput analysis with a total run time of only 6 minutes per sample.[4] The method has been successfully applied to the quantification of Vildagliptin in pharmaceutical tablets, with results showing excellent agreement with the label claim.[4] The proposed adaptation for plasma samples provides a strong foundation for the method's use in bioanalytical applications, such as pharmacokinetic and toxicokinetic studies. The comprehensive validation demonstrates that the method is linear, precise, accurate, and robust, making it a reliable tool for quality control and research in the pharmaceutical industry.[4][5][8]

References

  • Uçaktürk E, Özdemir A, Acar E, et al. Development of Sensitive and Specific Analysis of Vildagliptin in Pharmaceutical Formulation by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. 2015;2015:704586. [Link]

  • Uçaktürk E, Özdemir A, Acar E, et al. Development of Sensitive and Specific Analysis of Vildagliptin in Pharmaceutical Formulation by Gas Chromatography-Mass Spectrometry. PubMed. [Link]

  • International Journal of Trends in Emerging Research and Development. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Research Trends Journal. [Link]

  • Uçaktürk E, Özdemir A, Acar E, et al. (PDF) Development of Sensitive and Specific Analysis of Vildagliptin in Pharmaceutical Formulation by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Zhong, D. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. PubMed. [Link]

  • Sakthimanigandan K, et al. Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Vildagliptin in Rat Plasma. AKJournals. [Link]

  • A Concise Review - An Analytical Method Development and Validation of Vildagliptin. APPs. [Link]

  • QUANTIFICATION OF VILDAGLIPTIN IN TABLETS USING HIGH LIQUID-PERFORMANCE CHROMATOGRAPHY. TNU Journal of Science and Technology. [Link]

  • ResolveMass Laboratories Inc. GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. ResolveMass Laboratories Inc.. [Link]

  • Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PubMed. [Link]

  • RP-HPLC determination of vildagliptin in pure and in tablet formulation. ResearchGate. [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]

  • Development of Sensitive and Specific Analysis of Vildagliptin in Pharmaceutical Formulation by Gas Chromatography-Mass Spectrometry. Hacettepe Üniversitesi. [Link]

  • Annapurna, M. M., et al. Analytical Techniques for the Assay of Vildagliptin: A Review. Acta Scientific Pharmaceutical Sciences. [Link]

  • Spectrophotometric Method for the Determination of Vildagliptin in Bulk and Pharmaceutical Dosage Forms. ResearchGate. [Link]

  • Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). MDPI. [Link]

Sources

Method

Utilizing Vildagliptin-13C5 in absorption, distribution, metabolism, and excretion (ADME) studies

Advanced ADME Profiling of Vildagliptin: Leveraging Vildagliptin-13C5 for High-Precision LC-MS/MS Bioanalysis Introduction: The Unique Metabolic Landscape of Vildagliptin Vildagliptin is a potent, orally active, and high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced ADME Profiling of Vildagliptin: Leveraging Vildagliptin-13C5 for High-Precision LC-MS/MS Bioanalysis

Introduction: The Unique Metabolic Landscape of Vildagliptin

Vildagliptin is a potent, orally active, and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), widely utilized in the management of type 2 diabetes mellitus[1]. In the realm of Absorption, Distribution, Metabolism, and Excretion (ADME) profiling, vildagliptin presents a highly distinct pharmacokinetic paradigm. Unlike the majority of small-molecule therapeutics that rely on the hepatic cytochrome P450 (CYP450) system for oxidative clearance, vildagliptin is primarily metabolized via hydrolysis[2].

The dominant metabolic pathway is the hydrolysis of its cyano group, yielding the pharmacologically inactive carboxylic acid metabolite M20.7 (LAY151), which accounts for approximately 55% of the circulating dose[3]. Remarkably, this hydrolysis is catalyzed by the DPP-4 enzyme itself in hepatic tissues, making vildagliptin both an inhibitor and a substrate of its target[4]. Because it circumvents CYP450-mediated metabolism, vildagliptin exhibits an exceptionally low risk of drug-drug interactions (DDIs)[2].

Metabolism Vilda Vildagliptin (Active Parent) M207 M20.7 (LAY151) Carboxylic Acid (Inactive) Vilda->M207 DPP-4 Mediated Hydrolysis (55%) M153 M15.3 Amide Hydrolysis Vilda->M153 Minor Pathway M202 M20.2 Glucuronide Vilda->M202 Minor Pathway Oxid M20.9 / M21.6 Oxidation Products Vilda->Oxid Minor Pathway

Fig 1: Vildagliptin metabolic pathways highlighting the primary DPP-4 mediated hydrolysis to M20.7.

The Analytical Imperative for Vildagliptin-13C5

Quantifying vildagliptin in complex biological matrices (e.g., plasma, urine, hepatic S9 fractions) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to severe matrix effects, such as ion suppression during electrospray ionization (ESI)[5].

To establish a self-validating, highly robust assay, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required. While deuterium-labeled standards (e.g., Vildagliptin-d3 or -d7) are commercially available[6][7], they frequently suffer from the "chromatographic isotope effect." Because carbon-deuterium bonds are slightly shorter than carbon-hydrogen bonds, deuterated compounds often elute slightly earlier than the unlabeled parent drug in reversed-phase LC. This temporal shift exposes the analyte and the IS to different matrix interferents, compromising quantitative accuracy[5].

Vildagliptin-13C5 resolves this critical flaw. By incorporating five heavy carbon (13C) atoms, the molecule achieves a significant mass shift (+5 Da) for distinct Multiple Reaction Monitoring (MRM) detection while maintaining absolute physicochemical equivalence to the parent drug[8]. This ensures perfect co-elution, meaning the IS experiences the exact same matrix suppression/enhancement as the analyte, thereby perfectly normalizing the detector response.

Quantitative ADME and Mass Spectrometry Data

To contextualize the bioanalytical protocols, the foundational pharmacokinetic parameters and optimized mass spectrometric transitions are summarized below.

Table 1: Key Pharmacokinetic and ADME Parameters of Vildagliptin

Parameter Value / Characteristic Clinical/Analytical Significance
Bioavailability (F) ~85% Indicates excellent oral absorption[4].
Tmax 1.0 – 2.0 hours Requires dense early-timepoint sampling in PK studies[9][10].
Terminal Half-life (t1/2) ~2.8 hours Necessitates highly sensitive LLOQ for terminal phase tracking[2].
Primary Excretion Renal (85% urine, 15% feces) Renal clearance (~13 L/h) is the major elimination route[11].

| Protein Binding | Low (9.3%) | Minimal interference from plasma protein binding variations[1]. |

Table 2: Optimized LC-MS/MS MRM Transitions (Positive ESI Mode)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Vildagliptin 304.2 154.1 25
Vildagliptin-13C5 (IS) 309.2 159.1 25

| M20.7 (Metabolite) | 323.2 | 154.1 | 27 |

(Note: MRM transitions rely on the cleavage of the pyrrolidine ring. The +5 Da shift in the product ion of the IS assumes 13C labeling on the adamantyl/amino-acetyl moiety[10][12].)

Experimental Protocols

Protocol 1: High-Throughput LC-MS/MS Quantification in Human Plasma

Objective: To accurately quantify vildagliptin in human plasma using Vildagliptin-13C5, ensuring high throughput and mitigation of matrix effects[8].

Causality & Design Rationale: We employ Protein Precipitation (PPT) using acetonitrile. A 3:1 organic-to-aqueous ratio is mathematically sufficient to denature >95% of plasma proteins. Spiking the Vildagliptin-13C5 directly into the extraction solvent (rather than the plasma) ensures that any volumetric transfer errors or degradation during the crash phase are perfectly mirrored and mathematically canceled out by the IS.

Step-by-Step Methodology:

  • Sample Preparation: Thaw human plasma samples (K2EDTA anticoagulant) on ice. Transfer 50 µL of plasma into a 96-well collection plate.

  • IS Spiking & Extraction: Add 150 µL of ice-cold Acetonitrile containing Vildagliptin-13C5 (50 ng/mL) to each well.

  • Precipitation: Seal the plate and vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4°C. Rationale: Cold centrifugation compresses the protein pellet tightly, preventing particulates from clogging the ultra-high-performance liquid chromatography (UHPLC) column.

  • Dilution: Transfer 100 µL of the clear supernatant to a new 96-well plate and dilute with 100 µL of LC-MS grade water. Rationale: Diluting the organic extract reduces the injection solvent strength, preventing "peak breakthrough" and ensuring sharp peak shapes on the reversed-phase column.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min.

Self-Validation & System Suitability:

  • Zero-Blank Verification: Run a plasma sample spiked only with Vildagliptin-13C5. The vildagliptin MRM channel must show <5% of the Lower Limit of Quantification (LLOQ) area, proving no isotopic cross-talk or impurity in the IS.

  • Accuracy Criteria: Quality Control (QC) samples at Low, Mid, and High concentrations must back-calculate to within ±15% of their nominal values.

Workflow Sample 1. Plasma Sample Collection (K2EDTA) Spike 2. Spike SIL-IS (Vildagliptin-13C5) Sample->Spike Extract 3. Protein Precipitation (Acetonitrile, 3:1 v/v) Spike->Extract Centrifuge 4. Centrifugation (4000 x g, 4°C) Extract->Centrifuge LCMS 5. LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data 6. Data Quantification (Peak Area Ratio) LCMS->Data

Fig 2: Self-validating LC-MS/MS bioanalytical workflow utilizing Vildagliptin-13C5 as the SIL-IS.

Protocol 2: In Vitro Hepatic Clearance and M20.7 Formation Assay

Objective: To elucidate the DPP-4 mediated hydrolysis of vildagliptin to M20.7 in a controlled in vitro environment[13].

Causality & Design Rationale: Human liver S9 fractions are explicitly chosen over standard liver microsomes. Because DPP-4 is a membrane-bound enzyme with significant cytosolic presence, S9 fractions (which contain both microsomal and cytosolic components) provide a complete physiological representation of hepatic DPP-4 activity[13].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 100 µL reaction mixture containing human liver S9 fraction (1.0 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding vildagliptin to achieve a final concentration of 10 µM.

  • Time-Course Sampling: At predefined intervals (0, 15, 30, 60, and 120 minutes), withdraw 20 µL aliquots from the reaction mixture.

  • Quenching & IS Introduction: Immediately plunge the 20 µL aliquot into 80 µL of ice-cold acetonitrile containing Vildagliptin-13C5 (100 ng/mL). Rationale: The cold organic solvent instantaneously denatures the S9 proteins, halting all enzymatic hydrolysis. Introducing the IS precisely at the quenching step ensures that any subsequent losses during centrifugation are mathematically normalized.

  • Analysis: Centrifuge at 10,000 × g for 5 minutes. Analyze the supernatant via LC-MS/MS to monitor the depletion of vildagliptin and the stoichiometric formation of M20.7.

Self-Validation & System Suitability:

  • Negative Control: Run a parallel incubation using heat-inactivated S9 fractions (boiled for 10 minutes prior to assay). The absence of M20.7 formation in this control validates that the hydrolysis is strictly enzymatic (DPP-4 mediated) and not a result of chemical instability in the buffer.

Conclusion

The integration of Vildagliptin-13C5 into ADME workflows elevates the analytical rigor of pharmacokinetic profiling. By utilizing a heavy-carbon labeled standard, researchers eliminate the chromatographic isotope effects associated with deuterated analogs, ensuring absolute co-elution. This methodological precision is paramount when mapping vildagliptin's unique, CYP450-independent, DPP-4 mediated metabolic pathways, ultimately ensuring the highest standard of data integrity in drug development and clinical monitoring.

References

  • Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin.
  • Hepatic Dipeptidyl Peptidase-4 Controls Pharmacokinetics of Vildagliptin In Vivo. DOI.org.
  • Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. NIH.gov.
  • Vildagliptin DPP-4 inhibitor for the treatment of Type 2 diabetes. Open Access Journals.
  • Vildagliptin-d7 (LAF237-d7) | Stable Isotope. MedChemExpress.
  • Dipeptidyl Peptidase-4 Greatly Contributes to the Hydrolysis of Vildagliptin in Human Liver. DOI.org.
  • Vildagliptin-d3 (LAF237-d3) | Stable Isotope. MedChemExpress.
  • Application of Vildagliptin-¹³C₅,¹⁵N in Drug Interaction Studies: Detailed Applic
  • Bioequivalence study of different brands of vildagliptin in healthy human subjects. D-NB.info.
  • Hormonal and metabolic effects of morning or evening dosing of the dipeptidyl peptidase IV inhibitor vildagliptin in p
  • Pharmacokinetics and Pharmacodynamics of Vildagliptin in Healthy Chinese Volunteers.
  • A Comprehensive Physiologically Based Pharmacokinetic Model for Predicting Vildagliptin Pharmacokinetics. NIH.gov.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: LC Gradient Optimization for Vildagliptin and Metabolite (LAY151)

Welcome to the Analytical Method Development Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing liquid chromatography (LC) and LC-MS/MS methods f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Method Development Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing liquid chromatography (LC) and LC-MS/MS methods for the separation of Vildagliptin and its primary metabolite, LAY151.

Mechanistic Foundations

To successfully separate Vildagliptin from its metabolites, one must first understand the structural and chemical transformations that dictate their chromatographic behavior. Vildagliptin is a potent, highly polar dipeptidyl peptidase-4 (DPP-4) inhibitor with a pKa of approximately 9.03 due to its basic secondary amine[1].

In vivo, Vildagliptin is primarily metabolized via non-CYP450-mediated hydrolysis of its cyano group, yielding the inactive metabolite LAY151 (M20.7), which accounts for roughly 57% of the administered dose[2]. This hydrolysis converts the terminal nitrile into a carboxylic acid. Consequently, LAY151 is a zwitterion , possessing both a basic amine and an acidic carboxylate group. This fundamental shift in charge state across different pH levels is the primary lever you must pull to achieve baseline resolution.

Metabolism VLG Vildagliptin (Parent) Basic Amine (pKa ~9.0) Cyano Group Hydrolysis Amide/Cyano Hydrolysis (Non-Hepatic Enzymes) VLG->Hydrolysis LAY151 LAY151 (Metabolite) Zwitterionic Carboxylic Acid + Amine Hydrolysis->LAY151

Vildagliptin non-CYP450 metabolic hydrolysis pathway yielding the zwitterionic LAY151.

Frequently Asked Questions (FAQs)

Q1: Why do Vildagliptin and LAY151 frequently co-elute on standard C18 columns? A1: Both compounds are highly polar and exhibit poor retention on traditional hydrophobic C18 stationary phases. Because LAY151 is zwitterionic, if the mobile phase pH is not strictly controlled, the structural differences between the parent and metabolite do not translate into sufficient hydrophobicity differences. If co-elution persists, switching to a polar-embedded C18, a C8 column, or utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) is necessary to leverage polar interactions[3][4].

Q2: I am transferring my UV method to an LC-MS/MS system. Why is my MS signal completely suppressed? A2: Many legacy HPLC-UV methods for Vildagliptin utilize non-volatile buffers like potassium dihydrogen phosphate (KH2PO4) to maintain a neutral pH[1]. Phosphate buffers precipitate in the MS source, causing severe ion suppression and hardware fouling. For LC-MS/MS, you must replace phosphate with volatile buffers such as 10–50 mM ammonium formate or ammonium acetate[3].

Q3: Why is my UV baseline drifting severely during the gradient, and why is the sensitivity so low? A3: Vildagliptin lacks an extended conjugated π -electron system (it contains only an adamantyl group, a pyrrolidine ring, and an amide/nitrile), meaning it has no strong chromophore. Detection is typically forced down to 207–212 nm[1][4][5]. At these low wavelengths, many organic solvents (like methanol) absorb UV light. To minimize baseline drift during a gradient, use HPLC-grade Acetonitrile, which has a much lower UV cutoff (190 nm) than methanol[1].

Troubleshooting Guide: Gradient & Resolution Optimization

When optimizing the gradient, the slope and the buffer pH are your most critical parameters. Use the following logic tree to resolve co-elution issues systematically.

Troubleshooting Start Issue: Co-elution of VLG & LAY151 CheckPH 1. Evaluate Buffer pH (Target pH 6.0 - 7.0) Start->CheckPH AdjustGrad 2. Flatten Gradient Slope (e.g., 2-5% B/min) CheckPH->AdjustGrad pH optimized CheckColumn 3. Change Stationary Phase (Use Polar-Embedded or HILIC) AdjustGrad->CheckColumn Still co-eluting Success Resolution Achieved (Rs > 2.0) AdjustGrad->Success Resolved CheckColumn->Success

Troubleshooting logic tree for resolving Vildagliptin and LAY151 co-elution.

Common Issues & Causality-Driven Solutions
  • Issue: Poor Retention (k' < 2).

    • Causality: Highly polar analytes wash out in the void volume.

    • Solution: Start the gradient with a highly aqueous mobile phase (e.g., 95% to 98% Aqueous). Ensure the column is fully equilibrated.

  • Issue: Peak Tailing for Vildagliptin.

    • Causality: Secondary interactions between the basic amine of Vildagliptin and unendcapped silanol groups on the silica support.

    • Solution: Use a highly endcapped column. If using UV detection, the addition of a small amount of triethylamine (TEA) can mask silanols[4][5], but never use TEA for LC-MS as it causes extreme ion suppression.

Validated Experimental Protocol: LC-MS/MS Workflow

The following protocol outlines a self-validating system for the separation and quantification of Vildagliptin and LAY151 using a volatile buffer system suitable for mass spectrometry[3].

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 6.5 using dilute formic acid or ammonium hydroxide. Causality: pH 6.5 ensures LAY151 is in its zwitterionic state, maximizing its chromatographic differentiation from the permanently protonated Vildagliptin.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Filter both mobile phases through a 0.22 μ m membrane and sonicate for 10 minutes to degas.

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 μ L of plasma/serum into a microcentrifuge tube.

  • Add 150 μ L of ice-cold Acetonitrile (containing an internal standard, e.g., Vildagliptin-d3) to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Step 3: Chromatographic Setup
  • Column: C18 Polar-Embedded or standard C8 (e.g., 2.1 x 100 mm, 1.7 μ m particle size).

  • Column Temperature: 40°C (Improves mass transfer and sharpens peaks).

  • Injection Volume: 2 μ L.

Step 4: Optimized Gradient Execution

Program the LC pumps according to the quantitative parameters in the table below.

Table 1: Optimized LC-MS Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)Curve
0.00.4095.05.0Initial
1.00.4095.05.0Isocratic hold
5.00.4040.060.0Linear gradient
6.50.4040.060.0Column wash
6.60.4095.05.0Re-equilibration
9.00.4095.05.0End

Note: Vildagliptin typically elutes later than LAY151 under these reversed-phase conditions due to the increased polarity of the zwitterionic metabolite.

References

  • A Concise Review - An Analytical Method Development and Validation of Vildagliptin. Pharmacy & Pharmacology International Journal.
  • QbD-Enhanced HPLC Method Development for Vildagliptin and Metformin HCl Formulations. Indian Journal of Pharmaceutical Education and Research.
  • Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet. Bentham Science Publishers.
  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI.
  • Stability-Indicating RP-LC Method for the Determination of Vildagliptin and Mass Spectrometry Detection for a Main Degradant. Oxford Academic.
  • Single oral dose pharmacokinetics of investigational vildagliptin SR tablet and Galvus® in healthy Indian male subjects. ResearchGate.

Sources

Optimization

Troubleshooting ion suppression for Vildagliptin in electrospray ionization

Welcome, Researchers and Scientists, This guide serves as a specialized resource for troubleshooting ion suppression encountered during the analysis of Vildagliptin using electrospray ionization-mass spectrometry (ESI-MS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, Researchers and Scientists,

This guide serves as a specialized resource for troubleshooting ion suppression encountered during the analysis of Vildagliptin using electrospray ionization-mass spectrometry (ESI-MS). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve these complex matrix effects effectively.

Frequently Asked Questions (FAQs)

Q1: My Vildagliptin signal is unexpectedly low and inconsistent, even though my standards in solvent look perfect. Could this be ion suppression?

A: Yes, this is a classic symptom of ion suppression. Ion suppression occurs when co-eluting components from your sample matrix interfere with the ionization of Vildagliptin in the ESI source, leading to a reduced signal.[1][2] The effect can be variable, causing poor reproducibility in your results. A robust method requires evaluating these matrix effects early in development.[3]

Q2: What are the most common causes of ion suppression when analyzing Vildagliptin in biological samples like plasma?

A: The primary culprits are endogenous matrix components that are not adequately removed during sample preparation. For plasma samples, phospholipids are a major cause of ion suppression in reversed-phase chromatography.[4][5] Other sources include salts from buffers, formulation excipients, and co-administered drugs. Electrospray ionization (ESI) is particularly susceptible to these effects compared to other ionization techniques like atmospheric pressure chemical ionization (APCI).[3][6]

Q3: I'm using a simple protein precipitation protocol. Is this sufficient to avoid ion suppression for Vildagliptin?

A: While protein precipitation is a fast and simple technique, it is often insufficient for removing the phospholipids that cause significant ion suppression.[1][7] This method simply crashes out proteins, leaving many other matrix components, including phospholipids and salts, in the supernatant that gets injected into your LC-MS system. For a more robust and sensitive assay, more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are highly recommended.[5]

Q4: Can using a stable isotope-labeled internal standard (SIL-IS) like Vildagliptin-d3 solve my ion suppression problem?

A: A SIL-IS is essential for accurate quantification and is the best way to compensate for ion suppression, but it does not eliminate it.[4][8] The SIL-IS co-elutes with the analyte and experiences the same degree of suppression, allowing for a reliable ratio-based calculation. However, severe suppression can still reduce the signal of both the analyte and the internal standard to a point where sensitivity and precision are compromised. The goal should always be to minimize suppression first and then use a SIL-IS to correct for any remaining matrix effects.

In-Depth Troubleshooting Guides

This section provides a deeper dive into the mechanisms, diagnosis, and mitigation of ion suppression for Vildagliptin.

Understanding Vildagliptin & The Matrix

To effectively troubleshoot, one must understand the analyte. Vildagliptin is a polar molecule, freely soluble in water.[9] This property influences its behavior in both sample preparation and chromatography.

PropertyValue / DescriptionSource
Chemical Name (S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrile[10]
Molecular Formula C17H25N3O2[11]
Molecular Weight 303.40 g/mol [12]
Solubility Freely soluble in water; Soluble in DMSO, DMF, and Ethanol[9][11]
Metabolism Primarily via cyano group hydrolysis to an inactive carboxylic acid metabolite (M20.7). Not significantly metabolized by CYP450 enzymes.[13][14][15][16]

The primary analytical challenge arises from separating Vildagliptin from endogenous biological components, especially phospholipids, which can interfere with the ESI process.

Mechanism of ESI Ion Suppression

Ion suppression in ESI is primarily a competition-based phenomenon occurring within the ESI droplet.

cluster_1 Gas Phase (To MS Inlet) Vilda Vildagliptin Proton H+ Vilda->Proton Vilda_Ion [Vildagliptin+H]+ Vilda->Vilda_Ion Successful Ionization Matrix Matrix Component (e.g., Phospholipid) Matrix->Proton Suppressed Reduced Signal Vilda_Ion->Suppressed LC LC Pump (Gradient) Injector Autosampler (Inject Blank Matrix) LC->Injector Column Analytical Column Injector->Column Tee T-Junction Column->Tee Eluent MS Mass Spectrometer (Monitor Vildagliptin Signal) Tee->MS Combined Flow Syringe Syringe Pump (Constant Vildagliptin Infusion) Syringe->Tee Infusion Start Low / Inconsistent Vildagliptin Signal Check_System Check System Suitability (Standard in Solvent) Start->Check_System System_OK System OK? Check_System->System_OK Fix_System Troubleshoot LC-MS (Clean Source, Check Leaks) System_OK->Fix_System No PCI Perform Post-Column Infusion (PCI) Experiment System_OK->PCI Yes Suppression Ion Suppression Observed? PCI->Suppression No_Suppression Re-evaluate Sample Integrity (Degradation, Adsorption) Suppression->No_Suppression No Coelution Does Suppression Co-elute with Vildagliptin? Suppression->Coelution Yes Optimize_Chroma Optimize Chromatography (Modify Gradient, Change Column) Coelution->Optimize_Chroma No (but close) Optimize_Prep Improve Sample Prep (Switch to LLE or SPE) Coelution->Optimize_Prep Yes End Problem Resolved: Validate Method with SIL-IS Optimize_Chroma->End Optimize_Prep->End

Sources

Troubleshooting

Vildagliptin-13C5 Technical Support Center: Troubleshooting &amp; Assay Optimization

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for bioanalytical scientists, pharmacokineticists, and drug development professionals tasked with developing, troubleshooting, and validatin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for bioanalytical scientists, pharmacokineticists, and drug development professionals tasked with developing, troubleshooting, and validating LC-MS/MS assays for Vildagliptin.

Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Quantifying it in complex biological matrices (like plasma or serum) presents unique challenges, including severe matrix effects, analyte instability, and extraction inefficiencies. By integrating Vildagliptin-13C5 as a Stable Isotope-Labeled Internal Standard (SIL-IS), laboratories can mathematically neutralize these variables. This guide provides the mechanistic reasoning, validated protocols, and troubleshooting steps required to achieve FDA/EMA-compliant assay precision and accuracy.

Logical Framework: Why Vildagliptin-13C5?

Before diving into troubleshooting, it is critical to understand the causality behind SIL-IS integration. When analyzing plasma extracts, co-eluting endogenous compounds (such as phospholipids) compete with the analyte for charge in the Electrospray Ionization (ESI) source, leading to signal suppression[1].

Because Vildagliptin-13C5 shares the exact physicochemical properties and chromatographic retention time as unlabeled Vildagliptin, it experiences the identical degree of ion suppression or enhancement[1]. Consequently, while absolute peak areas may fluctuate, the Analyte/IS ratio remains perfectly constant , ensuring quantitative fidelity[1].

MatrixEffect A Endogenous Matrix (e.g., Phospholipids) B Ion Suppression in ESI Source A->B C Unlabeled Vildagliptin Signal Decreases B->C D Vildagliptin-13C5 (SIL-IS) Signal Decreases Proportionally B->D E Analyte / IS Ratio Remains Constant C->E D->E

Caption: Mechanism of matrix effect compensation using Vildagliptin-13C5.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: We are observing significant signal suppression for Vildagliptin in human plasma. How does Vildagliptin-13C5 resolve this, and what else can we optimize? A: While Vildagliptin-13C5 mathematically compensates for matrix effects (MEs) by mimicking the analyte's ionization suppression[1], severe suppression can still push the absolute signal below your Lower Limit of Quantification (LLOQ). To physically remove matrix interferents, you must upgrade your sample clean-up. Transition from non-selective Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE). Extracting the plasma with ethyl acetate provides a significantly cleaner baseline, removes highly polar phospholipids, and improves absolute recovery[2][3].

Q2: We are seeing degradation of Vildagliptin during sample preparation. How can we ensure analyte stability? A: Vildagliptin contains a reactive cyano-pyrrolidine moiety that is highly susceptible to degradation. Mechanistically, it degrades rapidly in alkaline conditions (e.g., 0.01 M NaOH) and oxidative environments (e.g., presence of H2O2), especially at elevated temperatures[3]. Self-Validating Fix: Ensure that your extraction buffers are kept at a neutral to slightly acidic pH. Process all plasma samples on ice, and store extracted samples in a temperature-controlled autosampler (e.g., 4°C) to maintain the structural integrity of both the analyte and the SIL-IS.

Q3: Is there a risk of isotopic crosstalk between Vildagliptin and Vildagliptin-13C5? A: Isotopic crosstalk compromises assay linearity at the low end of the calibration curve. It occurs when the natural heavy isotopes of the unlabeled drug overlap with the mass of the SIL-IS, or vice versa. Vildagliptin-13C5 provides a +5 Da mass shift. Since the natural abundance of 13C is ~1.1%, the M+5 isotopic contribution from unlabeled Vildagliptin is statistically negligible, eliminating upward crosstalk. However, you must verify the isotopic purity of your Vildagliptin-13C5 lot (>99%) to ensure it does not contain residual unlabeled Vildagliptin, which would artificially inflate the baseline at the LLOQ.

Q4: What are the optimal mass spectrometer settings for this assay? A: Vildagliptin readily forms a protonated precursor ion [M+H]+ in positive electrospray ionization (ESI+). The most abundant and stable product ion is formed by the cleavage of the pyrrolidine ring. An acidic mobile phase (e.g., containing 2 mM ammonium acetate) enhances this ionization[2].

Part 2: Quantitative Data & Assay Parameters

The following tables summarize the optimized parameters and expected performance metrics when utilizing Vildagliptin-13C5 in an LLE-based LC-MS/MS assay.

Table 1: Optimized LC-MS/MS Parameters
ParameterVildagliptinVildagliptin-13C5 (SIL-IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 304.2[2]309.2
Product Ion (m/z) 154.0[2]154.0
Retention Time ~1.68 min[2]~1.68 min
Linearity Range 1.57 – 501.21 ng/mL[2]N/A (Fixed Concentration)
Table 2: Assay Performance Metrics (Using LLE + SIL-IS)
MetricAcceptance Criteria (FDA/EMA)Typical Performance
Intra-run Precision (CV%) ≤ 15% (≤ 20% at LLOQ)≤ 9.62%[2]
Inter-run Precision (CV%) ≤ 15% (≤ 20% at LLOQ)≤ 11.70%[2]
Matrix Effect Variability CV ≤ 15% across lotsCompensated via SIL-IS[1]

Part 3: Step-by-Step Methodology (Self-Validating Protocol)

To ensure high precision and accuracy, follow this validated Liquid-Liquid Extraction (LLE) protocol[2]. This workflow incorporates self-validating steps to guarantee isotopic equilibration and monitor crosstalk.

Workflow N1 1. Aliquot Plasma (100 µL) N2 2. Spike Vildagliptin-13C5 (Equilibration) N1->N2 N3 3. Liquid-Liquid Extraction (1.5 mL Ethyl Acetate) N2->N3 N4 4. Centrifuge & Evaporate (N2 Stream at 40°C) N3->N4 N5 5. Reconstitute (Mobile Phase) N4->N5 N6 6. LC-MS/MS Analysis (ESI+, MRM Mode) N5->N6

Caption: Step-by-step sample preparation and LC-MS/MS workflow.

Execution Steps:
  • Sample Preparation: Thaw plasma samples to room temperature and vortex thoroughly. Transfer a 100 µL aliquot of plasma to a chemically inert polypropylene tube[2].

  • SIL-IS Spiking & Equilibration: Add 25 µL of the Vildagliptin-13C5 working solution (e.g., 1 µg/mL). Vortex for exactly 10 seconds. Causality: This brief equilibration ensures the SIL-IS binds to plasma proteins in the exact same manner as the endogenous analyte, ensuring identical extraction recovery.

  • Liquid-Liquid Extraction (LLE): Add 1.5 mL of ethyl acetate to the tube[2]. Vortex vigorously for 5 minutes. Ethyl acetate selectively partitions the moderately polar Vildagliptin into the organic phase while leaving polar phospholipids and salts in the aqueous phase.

  • Phase Separation: Centrifuge the samples at 4000 rpm for 5 minutes[2].

  • Solvent Evaporation: Carefully transfer 1300 µL of the upper organic layer (supernatant) to a clean polyethylene tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40 °C[2].

  • Reconstitution: Reconstitute the dried residue in 250 µL of the mobile phase (Acetonitrile: 2 mM ammonium acetate, 90:10 v/v)[2].

  • Self-Validation Check (Zero Sample): Always process a "Zero Sample" (blank matrix spiked only with Vildagliptin-13C5). Inject this prior to your analytical run to verify the absence of unlabeled Vildagliptin interference, ensuring your LLOQ is not artificially elevated by isotopic impurities.

  • LC-MS/MS Injection: Inject a 2 µL aliquot into the LC-MS/MS system utilizing a C18 column (e.g., Betasil C18, 50 mm × 4.6 mm ID, 5 μm)[2].

References

  • Title: Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)
  • Title: Improving the limit of quantification for Vildagliptin in bioanalytical assays Source: BenchChem URL
  • Title: Compensate for or Minimize Matrix Effects?
  • Title: Application of Vildagliptin-¹³C₅,¹⁵N in Drug Interaction Studies: Detailed Application Notes and Protocols Source: BenchChem URL

Sources

Optimization

Refinement of extraction recovery for Vildagliptin from tissue samples

Welcome to the Technical Support & Troubleshooting Center for Vildagliptin Tissue Extraction . As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step manuals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for Vildagliptin Tissue Extraction . As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step manuals. Here, we will dissect the physicochemical causality behind extraction behaviors, providing you with self-validating protocols to maximize Vildagliptin recovery from complex biological matrices like liver, kidney, and pancreatic tissues.

I. Pharmacological Context & Analyte Properties

Before optimizing extraction, we must understand the analyte's behavior in vivo and in vitro. Vildagliptin is a hydrophilic dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. By understanding its target pathway, we can better anticipate its localization and binding in specific tissue homogenates.

DPP4_Pathway Meal Meal Ingestion GLP1 Active GLP-1 & GIP Meal->GLP1 Stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Degraded by Insulin Insulin Secretion GLP1->Insulin Activates β-cells Inactive Inactive Incretins DPP4->Inactive Vildagliptin Vildagliptin Vildagliptin->DPP4 Inhibits Glucose Glucose Normalization Insulin->Glucose

Logical pathway of Vildagliptin's mechanism of action via DPP-4 inhibition.

Physicochemically, Vildagliptin possesses a secondary amine with a basic pKa ranging from 9.03 to 9.7, and a relatively low LogP of 0.9 to 1.12[1][2]. This moderate lipophilicity and basic nature dictate that pH control is the absolute most critical variable in your extraction recovery.

II. Core Extraction Principles & Causality (FAQ)

Q: Why does Vildagliptin exhibit poor recovery in standard Liquid-Liquid Extraction (LLE) from tissue homogenates? A: Standard LLE often fails because Vildagliptin is highly ionized at physiological pH (~7.4). With a pKa of ~9.0-9.7, the secondary amine is protonated, rendering the molecule too polar to partition efficiently into organic solvents like ethyl acetate. To drive Vildagliptin into the organic phase, you must artificially raise the pH of the tissue homogenate to at least 10.5 (using 0.1N NaOH) to fully deprotonate the amine, thereby increasing its lipophilicity[3].

Q: How do I ensure my extraction method is a "self-validating system"? A: A self-validating protocol independently measures absolute recovery and matrix effects. You must use a stable isotope-labeled internal standard (e.g., Vildagliptin-d7). Prepare three sets of samples:

  • Neat Solution: Vildagliptin and IS in mobile phase.

  • Post-Extraction Spike: Blank tissue extracted, then spiked with Vildagliptin and IS (measures Matrix Effect).

  • Pre-Extraction Spike: Blank tissue spiked with Vildagliptin and IS, then extracted (measures Absolute Recovery)[4]. If the IS-normalized matrix factor deviates by more than ±15%, your extraction lacks sufficient cleanup.

III. Validated Experimental Protocols

To combat the high lipid and protein content of tissue samples, Solid-Phase Extraction (SPE) utilizing Mixed-Mode Cation Exchange (MCX) is the gold standard for basic analytes like Vildagliptin, yielding recoveries >92%.

SPE_Workflow Homogenization Tissue Homogenization (Acidic Buffer) Conditioning MCX Conditioning (MeOH -> Water) Homogenization->Conditioning Spike IS Loading Sample Loading (Cation Exchange) Conditioning->Loading Load Washing Washing Step (2% FA -> MeOH) Loading->Washing Remove Lipids Elution Elution Step (5% NH4OH in MeOH) Washing->Elution pH Shift Analysis LC-MS/MS Analysis Elution->Analysis Dry & Reconstitute

Step-by-step mixed-mode cation exchange (MCX) SPE workflow for Vildagliptin.

Protocol A: High-Recovery MCX Solid-Phase Extraction (SPE)

Causality Note: MCX sorbents contain both reversed-phase (lipophilic) and sulfonic acid (cation exchange) sites. We load the sample at an acidic pH to ensure Vildagliptin is positively charged and binds to the sulfonic acid. We then wash away neutral lipids with methanol, and finally elute by raising the pH to neutralize Vildagliptin, breaking the ionic bond.

  • Tissue Preparation: Homogenize 100 mg of tissue in 400 µL of 2% Formic Acid in water. Spike with 50 µL of Vildagliptin-d7 (Internal Standard). Centrifuge at 10,000 x g for 10 mins to pellet cellular debris.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade water through the MCX cartridge.

  • Loading: Load the acidic tissue supernatant onto the cartridge. Allow it to pass at a rate of 1 mL/min.

  • Washing: Wash with 1 mL of 2% Formic Acid in water (removes polar interferences), followed by 1 mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute the target analyte using 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The basic pH deprotonates Vildagliptin, releasing it from the cation exchange sites.[5]

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of mobile phase (e.g., 80:20 Acetonitrile:10mM Ammonium Acetate)[6].

Protocol B: Cost-Effective Liquid-Liquid Extraction (LLE)

Use this if SPE is cost-prohibitive. It relies on strict pH manipulation.

  • Alkalinization: To 100 µL of tissue homogenate, add 25 µL of Vildagliptin-d7 IS and 25 µL of 0.1N NaOH. Vortex for 10 seconds. This forces the pH > 10.5, ensuring the secondary amine is uncharged.[3]

  • Extraction: Add 1.5 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Recovery: Transfer 1.3 mL of the upper organic layer to a clean tube. Evaporate under nitrogen at 40°C and reconstitute in 250 µL of mobile phase[3].

IV. Troubleshooting Guide

Issue: I am experiencing massive signal suppression (Matrix Effect) in liver tissue samples, even after Protein Precipitation (PPT). Root Cause: Liver tissue is highly enriched in phospholipids. Simple PPT using acetonitrile[6] only removes proteins; it leaves phospholipids in the supernatant. In the ESI+ source, these co-eluting lipids compete with Vildagliptin for charge droplets, causing ion suppression. Solution: Abandon PPT for liver tissues. Switch to the MCX SPE protocol (Protocol A). The 100% methanol wash step in the MCX workflow effectively strips phospholipids from the sorbent while Vildagliptin remains ionically bound.

Issue: My LLE recovery is highly variable (ranging from 40% to 80%) across different batches. Root Cause: Tissue homogenates have high buffering capacities that vary by tissue type (e.g., muscle vs. kidney). If you are adding a fixed volume of weak base, the final pH may fluctuate below Vildagliptin's pKa (9.7)[2], leaving a variable fraction of the drug protonated and unable to partition into the ethyl acetate. Solution: Verify the pH of your homogenate after adding the base. Switch to a stronger basification step (e.g., 0.1N NaOH) and ensure the final pH of the aqueous layer is strictly ≥ 10.5 before adding the organic solvent[3].

Issue: Emulsion formation during LLE prevents clean separation of the organic layer. Root Cause: Tissues rich in endogenous surfactants (like bile acids in the liver) cause emulsions when vortexed vigorously with ethyl acetate. Solution: Centrifuge at a higher speed (10,000 x g) at 4°C for 15 minutes. If the emulsion persists, freeze the sample at -80°C for 30 minutes; the aqueous layer will freeze solid, allowing you to easily decant the liquid ethyl acetate layer.

V. Quantitative Method Comparison

To assist in selecting the optimal sample preparation strategy for your specific assay requirements, consult the comparative validation data below.

Extraction MethodMechanism of ActionTypical Recovery (%)Matrix EffectLLOQ AchievedBest Use Case
Protein Precipitation (PPT) [5][6]Solvent-induced protein denaturation (Acetonitrile)~78%High (Lipids remain)~7.0 ng/mLHigh-throughput plasma screening
Liquid-Liquid Extraction (LLE) [3][5]pH-driven organic partitioning (Ethyl Acetate + NaOH)80 - 85%Moderate~1.5 - 5.0 ng/mLCost-effective tissue analysis
Solid-Phase Extraction (SPE - MCX) Mixed-mode cation exchange & reversed-phase> 92%Low (Cleanest extract)~0.2 ng/mLComplex tissues (Liver/Brain), low-dose PK

VI. References

  • AKJournals. Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Vildagliptin in Rat Plasma. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. Investigation of the in vivo antidiabetic effects of vildagliptin–fenugreek loaded liposomes by preventing GLP-1 and GIP degradation. Available at: [Link]

  • ResearchGate. Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis. Available at: [Link]

  • PMC. A Comprehensive Physiologically Based Pharmacokinetic Model for Predicting Vildagliptin Pharmacokinetics: Insights into Dosing in Renal Impairment. Available at: [Link]

  • Journal of Advanced Scientific Research. Bioanalytical method development and validation of vildagliptin in rat plasma using lcms/ms. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Variability in Quantitative LC-MS/MS Bioanalysis of Vildagliptin

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic assay instructions and address the mechanistic root causes of analytical variabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic assay instructions and address the mechanistic root causes of analytical variability when quantifying Vildagliptin in biological matrices.

Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Due to its specific physicochemical properties—including a cyano group on a pyrrolidine ring and a basic secondary amine—it presents unique challenges in extraction recovery, ex vivo plasma stability, and matrix-induced ion suppression. This guide provides field-proven, self-validating methodologies to ensure absolute scientific integrity in your pharmacokinetic and bioequivalence studies.

Biological Context & Mechanism of Action

To accurately quantify a target, we must first understand its biological environment. Vildagliptin functions by inhibiting the DPP-4 enzyme, thereby preventing the rapid degradation of incretin hormones (GLP-1 and GIP)[1].

Pathway V Vildagliptin D DPP-4 Enzyme V->D Inhibits I Active Incretins (GLP-1, GIP) D->I Prevents Degradation P Pancreatic Islets I->P Stimulates O ↑ Insulin ↓ Glucagon P->O Modulates

Fig 1. Pharmacological mechanism of Vildagliptin via DPP-4 inhibition and incretin preservation.

System Architecture: The Self-Validating Analytical Workflow

To achieve high precision, your assay must act as a self-validating system . By incorporating a stable isotope-labeled internal standard (Vildagliptin-d3 or -d7) at the earliest stage of sample preparation, any unpredicted matrix suppression in the ESI source or volumetric loss during extraction will uniformly affect both the analyte and the IS. Consequently, the analyte-to-IS peak area ratio remains constant, mathematically neutralizing run-to-run variability[1][2].

Workflow S1 1. Plasma Collection (K3EDTA + Malic Acid) S2 2. Internal Standard Addition (Vildagliptin-d7) S1->S2 S3 3. Solid Phase Extraction (Polymeric Sorbent) S2->S3 S4 4. LC Separation (CN or PFP Column) S3->S4 S5 5. MS/MS Detection (ESI+, MRM 304.2 -> 154.2) S4->S5

Fig 2. Vildagliptin LC-MS/MS workflow highlighting critical variability risks and mitigations.

Core Methodology: Optimized Solid-Phase Extraction (SPE)

While protein precipitation (PP) is rapid, it often fails to remove endogenous phospholipids, leading to severe matrix effects[3]. Liquid-liquid extraction (LLE) struggles due to Vildagliptin's polarity. Therefore, Solid-Phase Extraction (SPE) using a mixed-mode polymeric sorbent (e.g., Phenomenex Strata-X) is the authoritative standard for maximizing recovery[4].

Step-by-Step SPE Protocol:

  • Plasma Pre-treatment: Aliquot 100 µL of K3EDTA human plasma. Add 20 µL of Vildagliptin-d7 IS working solution (100 ng/mL). Dilute 1:1 with 4% H₃PO₄.

    • Causality: Acidification disrupts protein binding and ensures the basic amine of Vildagliptin is fully protonated for optimal retention on the sorbent[1].

  • Cartridge Conditioning: Pass 1 mL of LC-MS grade Methanol, followed by 1 mL of MS-grade Water through the SPE cartridge.

  • Sample Loading: Apply the pre-treated plasma sample at a controlled flow rate of ~1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water.

    • Causality: This specific organic ratio is strong enough to elute polar interferences and salts without causing breakthrough of the retained Vildagliptin[1].

  • Elution: Elute with 1 mL of 5% NH₄OH in Methanol.

    • Causality: The basic modifier (ammonium hydroxide) raises the micro-environment pH above Vildagliptin's pKa. This deprotonates the molecule, neutralizing its charge and disrupting ionic interactions with the sorbent to ensure maximum elution recovery[1].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 10 mM ammonium formate pH 5.0 / Methanol 30:70 v/v)[4].

Quantitative Data Summaries

When the above protocol is strictly adhered to, the assay yields highly reproducible validation metrics that comply with USFDA and EMA bioanalytical guidelines.

Validation ParameterVildagliptinVildagliptin-d7 (IS)Mechanistic Driver
SPE Extraction Recovery 92.26%89.58%Basic elution (NH₄OH) on polymeric sorbent[4].
Linearity Range 0.2 - 160 ng/mLN/AHigh-capacity binding of Strata-X cartridges[4].
Intra-run Precision (CV) ≤ 9.62%N/AStable isotope IS normalizing volumetric loss[3].
Matrix Effect Variability < 5.91%N/AEfficient phospholipid removal via SPE washing[3].
Troubleshooting Guide & FAQs

Q1: I am observing significant degradation of Vildagliptin in my benchtop plasma samples before extraction. How can I prevent this ex vivo instability? A1: Vildagliptin is highly susceptible to ex vivo degradation in human plasma at room temperature. To mitigate this, you must intervene immediately at the collection site. Literature demonstrates that incorporating malic acid into the human plasma stabilizes Vildagliptin and prevents its degradation[5]. Alternatively, if chemical stabilization is not possible, samples must be maintained in an ice-cold water bath, which has been validated to maintain short-term stability for up to 10 hours[6].

Q2: My matrix factor is highly variable across different patient lots, particularly in lipemic and hemolyzed samples. How do I normalize this? A2: High inter-lot variability is a hallmark of ion suppression in the Electrospray Ionization (ESI+) source caused by co-eluting endogenous phospholipids. If you are currently using Protein Precipitation (PP) with Acetonitrile, you are leaving these lipids in your extract. Solution: Switch to the SPE methodology detailed above[4]. Furthermore, ensure you are using a deuterated internal standard (Vildagliptin-d3 or Vildagliptin-d7) rather than a structural analog. The stable isotope will experience the exact same degree of ion suppression as the analyte, perfectly normalizing the matrix factor across normal, lipemic, and hemolyzed lots[1][2].

Q3: We are experiencing poor extraction recovery (<60%) when using Liquid-Liquid Extraction (LLE) with ethyl acetate. What is the mechanistic flaw here? A3: Vildagliptin contains polar functional groups (a hydroxylated adamantyl group and a secondary amine) that limit its partitioning into highly non-polar organic solvents during LLE. Solution: Abandon LLE for this analyte. Transitioning to a Solid-Phase Extraction (SPE) method using a mixed-mode or polymeric reversed-phase sorbent (like Phenomenex Strata-X) combined with a methanol/sodium lauryl sulphate or 5% NH₄OH in methanol elution will immediately increase your recovery to >89%[1][4].

Q4: The chromatographic peak shape for Vildagliptin is tailing heavily on our standard C18 column. How can we improve retention and peak symmetry? A4: Basic amines often interact with residual silanol groups on standard C18 stationary phases, causing peak tailing. Solution: Utilize a column with alternate selectivity mechanisms. A C18 PFP (Pentafluorophenyl) column or a Cosmosil CN (Cyano) column provides superior retention and peak shape for Vildagliptin through dipole-dipole and pi-pi interactions[4]. Run the separation using an isocratic mobile phase of 10 mM ammonium formate (pH 5.0) and methanol (30:70 v/v) to maintain sharp peak elution[4].

References
  • Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Vildagliptin in Rat Plasma. AKJournals.[Link]

  • Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI- MS/MS. Bentham Science.[Link]

  • Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma. FEvIR.[Link]

  • Vildagliptin/Metformin hydrochloride Accord. European Medicines Agency (EMA).[Link]

Sources

Reference Data & Comparative Studies

Validation

Bioanalytical Method Validation for Vildagliptin Quantification: A Comparative Guide to LC-MS/MS and HPLC-UV (FDA/EMA Standards)

Executive Summary Accurate quantification of Vildagliptin in biological matrices is a critical bottleneck in pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies[1]. As regulatory scrutiny intensifies, la...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate quantification of Vildagliptin in biological matrices is a critical bottleneck in pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies[1]. As regulatory scrutiny intensifies, laboratories must align their analytical workflows with the FDA (2018) and EMA ICH M10 (2022) Bioanalytical Method Validation (BMV) guidelines[2][3]. This guide provides an objective, data-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against High-Performance Liquid Chromatography (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC), detailing the underlying physicochemical causality, self-validating experimental protocols, and regulatory acceptance criteria.

Mechanistic Context & The Analytical Challenge

Vildagliptin is a potent, selective, and reversible inhibitor of the Dipeptidyl Peptidase-4 (DPP-4) enzyme[1]. By inhibiting DPP-4, Vildagliptin prevents the rapid degradation of incretin hormones like GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release[1].

From an analytical perspective, Vildagliptin presents a unique challenge: it is administered in relatively low therapeutic doses (e.g., 50 mg) and exhibits a short elimination half-life (~2-3 hours). Consequently, plasma concentrations rapidly decline into the low nanogram-per-milliliter (ng/mL) range. This pharmacokinetic reality dictates the necessity for highly sensitive and selective analytical platforms capable of capturing the terminal elimination phase without matrix interference.

G Vilda Vildagliptin (DPP-4 Inhibitor) DPP4 DPP-4 Enzyme Vilda->DPP4 Inhibits GLP1 GLP-1 & GIP (Incretin Hormones) DPP4->GLP1 Prevents degradation Pancreas Pancreatic Islets (β-cells & α-cells) GLP1->Pancreas Stimulates Insulin Suppresses Glucagon Glucose Glycaemic Control (Lowered Blood Glucose) Pancreas->Glucose Promotes Glucose Uptake

Caption: Vildagliptin mechanism of action via DPP-4 inhibition and incretin stabilization.

Regulatory Framework: FDA (2018) and EMA ICH M10 Guidelines

To ensure the trustworthiness of clinical data, analytical methods must operate as self-validating systems . Both the [3] and the [2] mandate strict acceptance criteria for chromatographic assays:

  • Accuracy & Precision: The mean concentration must be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where ±20% is acceptable[3][4].

  • Selectivity: Blank biological matrices from at least six independent sources must be tested to ensure no endogenous peaks co-elute with the analyte or Internal Standard (IS)[2].

  • Matrix Effect (Ion Suppression/Enhancement): Evaluated using the IS-normalized matrix factor. The coefficient of variation (CV) of this factor must be <15%[4]. Causality: To mitigate matrix effects in LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) such as Vildagliptin-d7 is highly recommended. Because the deuterated IS co-elutes with the analyte, it experiences identical ion suppression, perfectly normalizing the detector response[5].

Comparative Performance Analysis: LC-MS/MS vs. HPLC-UV vs. HPTLC

While multiple techniques exist for Vildagliptin quantification, their utility is strictly governed by their sensitivity and selectivity limits.

  • LC-MS/MS (The Gold Standard): Utilizes Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM). By isolating specific precursor-to-product ion transitions, it filters out background noise, achieving sub-nanogram sensitivity[6].

  • HPLC-UV: Relies on chromophore absorbance (typically ~210 nm). While robust, it is highly susceptible to interference from endogenous plasma proteins and lacks the sensitivity required for low-level PK profiling.

Quantitative Performance Summary
Analytical ParameterLC-MS/MS (ESI+, MRM)HPLC-UV (Reversed-Phase)HPTLC
Limit of Detection (LOD) ~0.5 ng/mL~1.47 µg/mL~3.61 µg/mL
Linearity Range 1.5 - 500 ng/mL2 - 12 µg/mL10 - 60 µg/mL
Typical Run Time 2.5 - 4.0 min6.0 - 10.0 minN/A (Parallel processing)
Matrix Effect Susceptibility High (Requires SIL-IS correction)LowLow
Primary Application Clinical PK/TK, BioequivalenceRoutine QA/QC, High-dose studiesBulk drug / Formulation analysis

(Data synthesized from comparative validation studies[6])

Experimental Methodologies & Self-Validating Protocols

The following step-by-step methodology details the extraction and quantification of Vildagliptin from human plasma using LC-MS/MS, with references to HPLC-UV alternatives[1].

Step 1: Sample Preparation (Protein Precipitation)

Causality: Plasma is rich in binding proteins (e.g., albumin) that encapsulate the drug. Adding an organic solvent like acetonitrile decreases the dielectric constant of the aqueous matrix, disrupting the hydrogen bonding and hydration shells of the proteins, causing them to rapidly denature and precipitate[1][5].

  • Thaw human plasma samples (K3EDTA) to room temperature and vortex to ensure homogeneity[1].

  • Aliquot 100 µL of plasma into a clean microcentrifuge tube[1].

  • Add 50 µL of the Internal Standard working solution (Vildagliptin-d7 at ~250 ng/mL)[1].

  • Add 1.0 mL of cold Acetonitrile to induce protein precipitation[1].

  • Vortex vigorously for 1 minute, then centrifuge at 20,000 rcf for 5 minutes [1].

  • Transfer the clear supernatant to an autosampler vial for injection[1].

Step 2: Instrumental Analysis

LC-MS/MS Configuration:

  • Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Isocratic elution using 10 mM Ammonium Formate (pH 5.0) and Methanol (30:70, v/v)[6].

  • Detection: ESI in positive ion mode. MRM transitions: m/z 304.2 → 154.1 (Vildagliptin) and m/z 311.2 → 161.1 (Vildagliptin-d7).

HPLC-UV Alternative Configuration:

  • Column: Phenomenex C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Methanol:Water (60:40 v/v), pH adjusted to 4.5.

  • Detection: UV absorbance at 210 nm.

Workflow Sample 1. Plasma Spiking (Sample + Vildagliptin-d7 IS) Prep 2. Protein Precipitation (+ Acetonitrile) Sample->Prep Normalizes matrix effects Centrifuge 3. Centrifugation (20,000 rcf, 5 min) Prep->Centrifuge Denatures binding proteins Analysis 4. LC-MS/MS Analysis (ESI+, MRM Mode) Centrifuge->Analysis Extracts supernatant Validation 5. FDA/EMA Validation (Accuracy ±15%, Precision ≤15%) Analysis->Validation Quantifies analyte

Caption: Step-by-step bioanalytical workflow for Vildagliptin quantification in plasma.

Trustworthiness: The Self-Validating Assay System

To guarantee scientific integrity, every analytical batch must act as a self-validating system. According to EMA ICH M10 guidelines, a batch is only trusted if it passes the following internal checks[4]:

  • Calibration Curve Integrity: The curve must consist of a blank sample, a zero sample (blank + IS), and at least 6 non-zero concentration levels. The correlation coefficient ( R2 ) must be ≥0.99 [6].

  • Quality Control (QC) Bracketing: Low, Mid, and High QC samples are interspersed among unknown clinical samples. If more than 33% of the QC samples deviate by >15% from their nominal concentration, the entire analytical run is rejected[3][4]. This strict causality ensures that instrument drift or column degradation cannot silently corrupt the pharmacokinetic data.

References

  • FDA Guidance for Industry: Bioanalytical Method Validation (2018) . Food and Drug Administration. Available at:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline (2022) . European Medicines Agency (EMA). Available at:[Link]

  • A Concise Review - An Analytical Method Development and Validation of Vildagliptin . Pharmacy Sci Journal. Available at: [Link]

  • Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLC-ESI-MS/MS . ResearchGate. Available at: [Link]

Sources

Comparative

Comparative analysis of Vildagliptin-13C5 versus deuterated internal standards

Title: Optimizing LC-MS/MS Bioanalysis of Vildagliptin: A Comparative Guide of 13C5 versus Deuterated Internal Standards Introduction Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Optimizing LC-MS/MS Bioanalysis of Vildagliptin: A Comparative Guide of 13C5 versus Deuterated Internal Standards

Introduction

Vildagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus. In pharmacokinetic (PK) and toxicokinetic (TK) studies, the precise quantification of Vildagliptin in complex biological matrices (e.g., plasma, urine) relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

To correct for matrix effects, extraction recovery variations, and ionization fluctuations, stable isotope-labeled internal standards (SIL-IS) are the gold standard. However, drug development professionals frequently face a critical choice: should they use a deuterated standard (e.g., Vildagliptin-d7) or a carbon-13 labeled standard (e.g., Vildagliptin-13C5)? This guide objectively compares these two alternatives, detailing the mechanistic causality behind their performance differences and providing self-validating experimental protocols.

Mechanistic Analysis: The Isotope Effect and Matrix Suppression

The fundamental principle of an internal standard is that it must mimic the native analyte in every physical and chemical aspect, differing only in mass.

  • The Deuterium Flaw (Isotope Effect): Deuterium ( 2H ) has a lower zero-point energy and a shorter, stronger bond with carbon compared to hydrogen ( 1H ). This subtle difference makes heavily deuterated compounds slightly less lipophilic. In reversed-phase liquid chromatography (RP-LC), this causes a "retention time shift," where the deuterated standard (Vildagliptin-d7) elutes slightly earlier than the native Vildagliptin[1]. Because the matrix components (like phospholipids) eluting from the column change dynamically, a retention time shift means the analyte and the IS experience different ionization environments, leading to differential matrix suppression. Furthermore, deuterated standards are susceptible to deuterium-hydrogen (H/D) exchange in protic solvents, potentially compromising quantitative accuracy [2].

  • The 13C Advantage: Carbon-13 isotopes do not significantly alter the molecular volume or polarity of the compound. Consequently, Vildagliptin-13C5 perfectly co-elutes with native Vildagliptin. This ensures that both molecules are subjected to the exact same matrix effects at the exact same millisecond in the mass spectrometer's ionization source, perfectly canceling out signal suppression or enhancement [3].

IsotopeEffect Native Native Vildagliptin Coelution Perfect Co-elution Native->Coelution C13 Vildagliptin-13C5 (Heavy Carbon) C13->Coelution Deuterated Vildagliptin-d7 (Deuterated) RTShift Retention Time Shift (Isotope Effect) Deuterated->RTShift MatrixEqual Equal Matrix Effect Accurate Compensation Coelution->MatrixEqual MatrixDiff Differential Matrix Effect Quantification Errors RTShift->MatrixDiff

Caption: Logical flow of isotope effects on LC-MS/MS quantification accuracy.

Quantitative Performance Comparison

The following table summarizes the comparative performance of Vildagliptin-13C5 versus Vildagliptin-d7 based on empirical bioanalytical data and regulatory expectations outlined in the FDA M10 guidance [4].

ParameterVildagliptin-13C5Vildagliptin-d7 (Deuterated)
Chromatographic Co-elution Perfect match with native analyteProne to slight RT shift (earlier elution)
Matrix Effect Compensation Excellent (Identical suppression/enhancement)Variable (Due to RT shift)
Isotope Stability (H/D Exchange) Absolute stability (No exchange possible)Risk of exchange in protic solvents/plasma
Synthesis & Procurement Cost Higher cost, complex synthesisLower cost, readily available
Regulatory Compliance (FDA M10) Ideal for rigorous clinical PK/TK validationAcceptable, but requires strict validation of RT
Mass Shift +5 Da (Prevents isotopic cross-talk)+7 Da (Prevents isotopic cross-talk)

Experimental Protocols: Self-Validating Workflow

To ensure scientific integrity, the following protocol represents a self-validating system for the quantification of Vildagliptin in human plasma using Vildagliptin-13C5. The inclusion of the 13C standard inherently validates the extraction recovery and matrix effect calculations for every single sample.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Transfer 50 µL of human plasma (K3EDTA) into a 96-well plate.

    • Add 10 µL of the working internal standard solution (Vildagliptin-13C5 at 50 ng/mL in 50% methanol). Causality: Adding the IS before any extraction step ensures it accounts for any subsequent volumetric losses or degradation during sample handling.

    • Add 150 µL of ice-cold Acetonitrile to precipitate plasma proteins.

    • Vortex for 5 minutes at 1000 rpm, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions. Causality: Dilution prevents solvent-induced peak distortion (the "solvent effect") upon injection into the aqueous mobile phase.

  • Chromatographic Conditions:

    • Column: C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM Mode):

    • Native Vildagliptin: m/z 304.2 154.1

    • Vildagliptin-13C5: m/z 309.2 159.1

    • Note: If using Vildagliptin-d7, the transition would be m/z 311.2 161.1.

Workflow Step1 1. Aliquot Plasma (50 µL) Step2 2. Add 13C5-IS (10 µL, 50 ng/mL) Step1->Step2 Step3 3. Protein Precipitation (Acetonitrile) Step2->Step3 Step4 4. Centrifuge (14,000 rpm, 10 min) Step3->Step4 Step5 5. LC Separation (C18 Column) Step4->Step5 Step6 6. MS/MS Detection (MRM Mode) Step5->Step6

Caption: Step-by-step bioanalytical workflow for Vildagliptin quantification.

While deuterated internal standards like Vildagliptin-d7 offer a cost-effective solution for early-stage discovery, their susceptibility to retention time shifts and isotopic scrambling makes them a potential liability in late-stage clinical trials. The FDA's M10 Guidance on Bioanalytical Method Validation strictly mandates the evaluation of matrix effects and internal standard tracking [4]. Because Vildagliptin-13C5 guarantees perfect co-elution, it provides an unparalleled, self-validating mechanism to ensure that matrix suppression is perfectly normalized across all patient samples. For researchers prioritizing data integrity and regulatory compliance, 13C -labeled standards remain the superior choice [5].

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance for Industry. Available at:[Link]

  • UK Isotope. "Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements." UK Isotope. Available at: [Link]

Validation

Establishing Linearity, Accuracy, and Precision for Vildagliptin Assays: A Comparative Guide

Vildagliptin is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus. Because the therapeutic efficacy of Vildagliptin relies on precise dos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Vildagliptin is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes mellitus. Because the therapeutic efficacy of Vildagliptin relies on precise dosing to maintain glycemic control, the analytical methods used during drug development, formulation, and quality control (QC) must be rigorously validated.

This guide provides an objective comparison of analytical modalities for Vildagliptin quantification and outlines a self-validating, step-by-step protocol for establishing linearity, accuracy, and precision in accordance with ICH Q2(R1) guidelines.

Pathway Vilda Vildagliptin DPP4 DPP-4 Enzyme Vilda->DPP4 Inhibits Incretins GLP-1 & GIP DPP4->Incretins Prevents Degradation Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates Insulin Insulin Secretion Pancreas->Insulin Increases

Vildagliptin mechanism of action and downstream glycemic control pathway.

Comparative Analysis of Analytical Modalities

When developing an assay for Vildagliptin, analytical scientists typically choose between UV-Vis Spectrophotometry, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While UV-Vis methods are straightforward and rapid, they often lack the specificity required to differentiate the active pharmaceutical ingredient (API) from complex excipient matrices[1]. Conversely, LC-MS/MS offers unparalleled sensitivity but is often cost-prohibitive for routine batch release. RP-HPLC remains the gold standard , striking the optimal balance between high resolution, specificity, and cost-efficiency.

Table 1: Performance Comparison of Vildagliptin Assays
Performance ParameterUV-Vis SpectrophotometryRP-HPLC (Gold Standard)LC-MS/MS
Linearity Range 8 – 32 µg/mL[1]25 – 150 µg/mL2 – 12 µg/mL
Specificity Low (Prone to matrix interference)High (Chromatographic resolution)Ultra-High (Mass-to-charge ratio)
Accuracy (Recovery) 98.5% – 101.5%99.0% – 101.0%95.0% – 105.0%
Precision (%RSD) < 3.0%< 2.0%[2]< 5.0%
Cost & Throughput Low Cost / High ThroughputModerate Cost / Moderate ThroughputHigh Cost / Low Throughput
Primary Application Routine bulk API testingFormulation QC & Batch ReleasePharmacokinetics & Impurity Profiling

Experimental Design: Causality & Self-Validating Systems

A robust analytical method is not just a sequence of steps; it is a self-validating system . Before any data regarding linearity or accuracy is accepted, the system must prove it is in statistical control.

We achieve this through System Suitability Testing (SST) . By injecting a standard solution six times prior to the validation sequence, we establish baseline metrics (e.g., Tailing Factor ≤ 2.0, Theoretical Plates ≥ 2000). If SST fails, the run is automatically aborted, preventing the generation of false data.

The Causality Behind the Protocol:
  • Why a C18 Column? Vildagliptin contains moderately non-polar regions. The hydrophobic alkyl chains of a C18 stationary phase provide optimal retention and sharp peak shapes.

  • Why buffer the mobile phase to pH 6.5? Vildagliptin possesses basic amine groups. A pH of 6.5 ensures these groups remain in a consistent ionization state, preventing peak tailing and splitting[2].

  • Why matrix spiking for Accuracy? By spiking known amounts of Vildagliptin into a placebo matrix, we isolate the variable of matrix interference, proving that tablet excipients do not cause signal suppression or enhancement[2].

Workflow cluster_val ICH Q2(R1) Validation Parameters Prep Sample & Standard Preparation SST System Suitability Testing (SST) Prep->SST Lin Linearity (5-6 Levels) SST->Lin Acc Accuracy (Spike Recovery) SST->Acc Prec Precision (Intra/Inter-day) SST->Prec Data Statistical Analysis (%RSD, R²) Lin->Data Acc->Data Prec->Data

Self-validating experimental workflow for Vildagliptin assay validation.

Step-by-Step RP-HPLC Methodology

Phase 1: Chromatographic Conditions
  • Stationary Phase: Equilibrate a BDS C18 column (250 × 4.6 mm, 5 µm) at 30°C.

  • Mobile Phase: Prepare a mixture of 25 mM disodium hydrogen orthophosphate buffer (pH adjusted to 6.5) and Acetonitrile in a 55:45 (v/v) ratio. Filter through a 0.45 µm membrane and degas[2].

  • Flow Rate & Detection: Set the flow rate to 1.0 mL/min and monitor the eluent using a UV detector at 210 nm or 266 nm,[2].

Phase 2: Establishing Linearity
  • Prepare a primary stock solution of Vildagliptin (1000 µg/mL) in the mobile phase.

  • Perform serial dilutions to generate six concentration levels spanning 25 µg/mL to 150 µg/mL.

  • Inject 20 µL of each concentration in triplicate.

  • Plot the mean peak area against concentration and calculate the correlation coefficient ( R2 ).

Phase 3: Establishing Accuracy (Recovery)
  • Prepare a placebo mixture containing common tablet excipients (e.g., microcrystalline cellulose, magnesium stearate).

  • Spike the placebo with the Vildagliptin reference standard to achieve three concentration levels: 80%, 100%, and 120% of the target assay concentration (e.g., Target = 100 µg/mL)[2].

  • Extract the samples using ultrasonication for 15 minutes, filter, and inject in triplicate.

  • Calculate the percentage recovery: (Amount Found / Amount Added) × 100.

Phase 4: Establishing Precision
  • Repeatability (Intra-day): Prepare six independent sample solutions at the 100% test concentration (100 µg/mL). Analyze all six samples on the same day, under identical conditions.

  • Intermediate Precision (Inter-day): Repeat the analysis of six independent preparations on three consecutive days, utilizing a different analyst or a different HPLC system[2].

  • Calculate the % Relative Standard Deviation (%RSD) for the peak areas.

Experimental Data & Validation Results

The following tables summarize typical validation data for an optimized RP-HPLC method, demonstrating strict compliance with ICH Q2(R1) acceptance criteria.

Table 2: Linearity Data (Range: 25 - 150 µg/mL)

Acceptance Criterion: R2 ≥ 0.999

Concentration (µg/mL)Mean Peak Area (mAU*s)Standard Deviation% RSD
25342,1502,1000.61
50685,3004,5000.65
751,021,4507,2000.70
1001,358,9009,1000.66
1251,695,20011,5000.67
1502,034,10014,2000.69

Regression Equation: y=13540x+4250 | Correlation Coefficient ( R2 ): 0.9998

Table 3: Accuracy / Recovery Data

Acceptance Criterion: Mean Recovery between 98.0% and 102.0%[2]

Spiking LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
80% 80.079.699.50%0.85
100% 100.099.899.80%0.62
120% 120.0119.599.58%0.74
Table 4: Precision Data (Intra-day and Inter-day)

Acceptance Criterion: %RSD ≤ 2.0%[2]

Precision TypeReplicate Injections (n=6) Mean AreaStandard Deviation% RSDStatus
Intra-day (Repeatability) 1,359,12010,4500.76% Pass
Inter-day (Intermediate) 1,357,80014,2001.04% Pass

Conclusion

Establishing a robust assay for Vildagliptin requires a deep understanding of the molecule's physicochemical properties and the potential for matrix interference. While UV-Vis and LC-MS/MS have niche applications, RP-HPLC remains the most reliable, accurate, and cost-effective modality for routine pharmaceutical analysis. By embedding System Suitability Testing (SST) as a self-validating gateway, researchers can ensure that their linearity, accuracy, and precision data strictly adhere to ICH Q2(R1) regulatory standards, ultimately guaranteeing the safety and efficacy of the final drug product.

References

  • Source: International Journal of Pharmaceutical, Chemical and Biological Sciences (IJPCBS)
  • Title: Concurrent Estimation of Vildagliptin and Dapagliflozin in Tablet Dosage Form: A Rapid and Reliable RP-HPLC Method Source: Global Research Online URL
  • Source: International Journal of Pharmaceutical Sciences (IJPS)

Sources

Comparative

A Comparative Guide to the Pharmacokinetics of Vildagliptin and Other DPP-4 Inhibitors

Introduction: The Clinical Landscape of DPP-4 Inhibitors Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as "gliptins," are a well-established class of oral antihyperglycemic agents for the management of type 2 dia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Clinical Landscape of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as "gliptins," are a well-established class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM).[1][2][3] Their therapeutic action is rooted in preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] The enzyme DPP-4 rapidly inactivates these hormones. By inhibiting DPP-4, these drugs prolong the activity of endogenous incretins, which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells.[1][4][6][7] This mechanism provides glycemic control with a low intrinsic risk of hypoglycemia and a neutral effect on body weight, making them a valuable therapeutic option.[2][8]

While all DPP-4 inhibitors share a common mechanism of action, they exhibit distinct structural and pharmacokinetic profiles. These differences in absorption, distribution, metabolism, and excretion (ADME) are critical for drug development professionals and clinicians, as they influence dosing frequency, potential for drug-drug interactions (DDIs), and suitability for use in specific patient populations, such as those with renal or hepatic impairment.

This guide provides an in-depth comparative analysis of the pharmacokinetics of Vildagliptin against other widely used DPP-4 inhibitors, including Sitagliptin, Saxagliptin, Linagliptin, and Alogliptin. We will delve into the experimental data that defines their profiles and the methodologies used to acquire this critical information.

The Pharmacokinetic Profile of Vildagliptin

Vildagliptin is a potent and selective DPP-4 inhibitor characterized by a favorable pharmacokinetic profile that contributes to its efficacy and safety.[9]

  • Absorption : Following oral administration, Vildagliptin is rapidly and well-absorbed, with an absolute bioavailability of 85%.[4][9] Peak plasma concentrations (Cmax) are typically reached within 1 to 2 hours.[10] Notably, its absorption is not clinically affected by food, allowing for administration without regard to meals.[9][11]

  • Distribution : Vildagliptin exhibits low binding to plasma proteins (9.3%) and distributes equally between plasma and red blood cells.[9][11] It has a mean volume of distribution at steady-state (Vss) of 71 liters, which suggests extensive distribution into extravascular tissues.[9][11]

  • Metabolism : Metabolism is the primary route of elimination for Vildagliptin, accounting for approximately 69% of the dose.[11] The major pathway is hydrolysis of the cyano moiety to a pharmacologically inactive carboxylic acid metabolite (LAY151), a process not mediated by cytochrome P450 (CYP) enzymes.[9][11][12] The minimal involvement of the CYP450 system (<1.6% of overall metabolism) grants Vildagliptin a very low potential for metabolic drug-drug interactions.[9][12][13]

  • Excretion : After an oral dose, about 85% is excreted in the urine and 15% in the feces.[10][11] Renal excretion of unchanged Vildagliptin accounts for 23% of the oral dose.[11]

Comparative Pharmacokinetics: Vildagliptin vs. Other Gliptins

The key differentiators among DPP-4 inhibitors lie in their metabolic pathways and primary routes of excretion. These differences have significant clinical implications, particularly concerning dose adjustments for patients with organ impairment and the potential for drug interactions.

Head-to-Head Comparison

The following table summarizes the core pharmacokinetic parameters of Vildagliptin and its main competitors.

ParameterVildagliptinSitagliptinSaxagliptinLinagliptinAlogliptin
Oral Bioavailability ~85%[4][9]~87%[4][14][15]~67%[4]~30%[16][17]High (>75%)[18]
Time to Peak (Tmax) 1-2 hours[10]1-4 hours[14][15][18]~2 hours[4][18]~1.5 hours[16][18]1-2 hours
Plasma Protein Binding Low (9.3%)[9][11]Moderate (38%)[7]NegligibleHigh, concentration-dependent (75-99%)[16]~20%
Major Metabolism Pathway Cyano-group hydrolysis (non-CYP)[11][12]Primarily excreted unchanged; minor metabolism via CYP3A4/2C8[19]CYP3A4/5 to an active metabolite[4]Primarily excreted unchanged; minor metabolism[16]Primarily excreted unchanged; minor metabolism
Primary Excretion Route Renal (85% of dose, 23% unchanged)[11][12]Renal (~80% unchanged)[7][20]Renal and HepaticFecal/Biliary (~80% unchanged)[21]Renal
Dose Adjustment in Renal Impairment Yes (for moderate/severe)[11]Yes (for moderate/severe)[18][22]Yes (for GFR < 45 mL/min)[18]No[17][21][23]Yes (for GFR < 60 mL/min)[18]
Key Differentiating Factors:
  • Metabolism & Drug Interactions : Vildagliptin's primary metabolism via non-CYP hydrolysis gives it a distinct advantage in having a low propensity for pharmacokinetic drug interactions.[9][11] This contrasts sharply with Saxagliptin , which is extensively metabolized by CYP3A4/5, making it susceptible to interactions with potent inhibitors (e.g., ketoconazole) or inducers of this enzyme system.[4][19] Sitagliptin is largely unmetabolized, minimizing interaction risk, while Linagliptin also has a low metabolic burden.[16][19]

  • Excretion & Renal Impairment : The most significant differentiator is Linagliptin's primary elimination via the feces, which obviates the need for dose adjustments in patients with renal impairment—a common comorbidity in the diabetic population.[17][21] In contrast, Vildagliptin, Sitagliptin, Saxagliptin, and Alogliptin all rely on renal excretion for clearance and require dose adjustments in patients with moderate to severe renal dysfunction.[11][18]

  • Binding Characteristics : Vildagliptin and Saxagliptin bind covalently to the DPP-4 enzyme, whereas Sitagliptin, Alogliptin, and Linagliptin are non-covalent binders.[24] Linagliptin also exhibits unique high-affinity, saturable binding to its target, resulting in nonlinear pharmacokinetics and a long terminal half-life (>100 hours), although its accumulation half-life is much shorter (~10 hours), allowing for once-daily dosing.[16][21]

Foundational Experimental Protocols in Pharmacokinetic Analysis

The data summarized above is derived from a series of standardized preclinical and clinical experiments. Understanding these methodologies is crucial for interpreting pharmacokinetic data and designing new studies.

Protocol 1: In Vivo Pharmacokinetic Profiling in a Rodent Model

Causality : This experiment is fundamental for determining basic pharmacokinetic parameters in a living system. Using both intravenous (IV) and oral (PO) administration allows for the calculation of absolute oral bioavailability (F%), a critical parameter for assessing the suitability of an oral dosage form.

Methodology :

  • Animal Acclimatization : Male Sprague-Dawley rats (n=6 per group) are acclimatized for at least 3 days with free access to food and water.

  • Dosing :

    • IV Group : The compound is administered as a single bolus injection via the tail vein (e.g., 1 mg/kg).

    • PO Group : The compound is administered by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling : Serial blood samples (~100 µL) are collected from the jugular vein or tail vein at predefined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation : Samples are immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis : Plasma concentrations of the drug are quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis : The resulting plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine parameters such as Cmax, Tmax, Area Under the Curve (AUC), half-life (t½), clearance (CL), and Volume of Distribution (Vd).

Protocol 2: In Vitro Metabolic Stability Assessment

Causality : This assay provides an early indication of a compound's susceptibility to metabolism by hepatic enzymes, primarily the CYP450 family.[2] It helps predict hepatic clearance and identify potential liabilities for metabolism-based drug interactions.

Methodology :

  • Reagent Preparation : Prepare a solution of the test compound (e.g., 1 µM) and pooled human liver microsomes (HLMs, e.g., 0.5 mg/mL) in a phosphate buffer.

  • Incubation : Pre-incubate the compound-HLM mixture at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling : At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), an aliquot of the reaction mixture is transferred to a stop solution (e.g., cold acetonitrile containing an internal standard) to quench the reaction.

  • Sample Processing : Samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis : The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis : The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line provides the elimination rate constant (k), and the in vitro half-life (t½) is calculated as 0.693/k.

Visualizing Key Pathways and Workflows

Mechanism of DPP-4 Inhibition

DPP4_Pathway cluster_0 Gut cluster_1 Circulation cluster_2 Pancreas Food Food Incretins Active Incretins (GLP-1, GIP) Food->Incretins stimulates release DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme substrate Insulin ↑ Insulin Secretion (β-cells) Incretins->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Incretins->Glucagon Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites degrades DPP4_Inhibitor DPP-4 Inhibitor (e.g., Vildagliptin) DPP4_Inhibitor->DPP4_Enzyme inhibits PK_Workflow A Animal Acclimatization & Grouping (IV, PO) B Drug Administration (IV or Oral Gavage) A->B C Serial Blood Sampling (Pre-defined time points) B->C D Plasma Separation (Centrifugation) C->D E Bioanalysis (LC-MS/MS Quantification) D->E F Pharmacokinetic Modeling (Non-Compartmental Analysis) E->F G Data Output (AUC, Cmax, t½, etc.) F->G

Caption: General workflow for a preclinical in vivo pharmacokinetic study.

Conclusion for the Research Professional

The pharmacokinetic diversity within the DPP-4 inhibitor class underscores the importance of detailed characterization during drug development. Vildagliptin distinguishes itself with a profile marked by rapid absorption, high bioavailability, and, most critically, a metabolic pathway independent of the CYP450 enzyme system, minimizing the risk of drug-drug interactions. [9] While its reliance on renal clearance necessitates dose adjustments in patients with renal impairment, a feature it shares with most other gliptins, its unique metabolic profile remains a significant advantage. [11]The notable exception is Linagliptin, whose primary fecal/biliary excretion route makes it a preferred option for patients with compromised renal function. [21][23] For the drug development scientist, the choice between these agents in a clinical trial or for further development depends heavily on the target patient population and potential co-medications. The experimental protocols outlined herein represent the foundational work required to elucidate these critical pharmacokinetic properties, enabling informed decision-making and the safe, effective use of these important therapeutic agents.

References

  • Vildagliptin 50 mg tablets - Summary of Product Characteristics (SmPC) - (emc). (2025, July 7). emc. [Link]

  • Talebi, S., et al. (2019, January 23). Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning. PMC. [Link]

  • He, Y. L. (2012, March 1). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. PubMed. [Link]

  • Khan, M., et al. (2024, July 10). A Comprehensive Physiologically Based Pharmacokinetic Model for Predicting Vildagliptin Pharmacokinetics: Insights into Dosing in Renal Impairment. MDPI. [Link]

  • Joshi, H. R., et al. (2022, November 15). A comparative pharmacodynamic and pharmacokinetic study of Vildagliptin SR 100 mg tablet in normal healthy adult male subjects. Journal of Drug Delivery and Therapeutics. [Link]

  • Scheen, A. J. (2019, July 30). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. MDPI. [Link]

  • Graefe-Mody, U., et al. (2012, July 1). Clinical pharmacokinetics and pharmacodynamics of linagliptin. PubMed. [Link]

  • Sivakumar, M. N., & Bhaskar, V. (2025, September 1). Efficacy and Safety of Vildagliptin Versus Other Dipeptidyl Peptidase 4 (DPP-4) Inhibitors in the Management of Type 2 Diabetes Mellitus: A Systematic Review of Randomized Controlled Trials. PMC. [Link]

  • Herman, G. A., et al. (2005, December 15). Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses. PubMed. [Link]

  • Wang, L., & Zhou, J. (n.d.). How to Choose In Vitro Systems to Predict In Vivo Drug Clearance: A System Pharmacology Perspective. PMC. [Link]

  • He, H., et al. (2009, March 15). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. PubMed. [Link]

  • Scheen, A. J. (n.d.). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. PMC. [Link]

  • JANUVIA, INN: sitagliptin. (n.d.). EMA. [Link]

  • Ambery, P., et al. (2008, April 1). Dipeptidyl Peptidase-IV Inhibitors: Pharmacological Profile and Clinical Use. American Journal of Therapeutics. [Link]

  • Retlich, S., et al. (n.d.). Population Pharmacokinetics and Pharmacodynamics of Linagliptin in Patients with Type 2 Diabetes Mellitus. PMC. [Link]

  • Potluri, V. S., et al. (2019, April 30). Drug interactions of dipeptidyl peptidase 4 inhibitors involving CYP enzymes and P-gp efflux pump. Baishideng Publishing Group. [Link]

  • He, Y. L., et al. (2007, July 15). The influence of hepatic impairment on the pharmacokinetics of the dipeptidyl peptidase IV (DPP-4) inhibitor vildagliptin. PubMed. [Link]

  • He, Y. L., et al. (n.d.). Evaluation of pharmacokinetic parameters and dipeptidyl peptidase-4 inhibition following single doses of sitagliptin in healthy, young Japanese males. PMC. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]

  • Obach, R. S. (n.d.). Methods for Predicting In Vivo Pharmacokinetics Using Data from In Vitro Assays. ACS Publications. [Link]

  • Vildagliptin Interaction with other Drugs. (n.d.). Medindia. [Link]

  • Sitagliptin a DPP-4 Inhibitor. (n.d.). ijrti.org. [Link]

  • The influence of renal impairment on the pharmacokinetics of vildagliptin. (n.d.). ResearchGate. [Link]

  • Pharmacokinetic and pharmacodynamic evaluation of linagliptin for the treatment of type 2 diabetes mellitus, with consideration. (n.d.). ResearchGate. [Link]

  • Experimental Methods for Identifying Drug-Drug Interactions. (n.d.). Creative Bioarray. [Link]

  • Linagliptin In Type 2 Diabetes Mellitus. (n.d.). ResearchGate. [Link]

  • Holst, J. J., & Deacon, C. F. (n.d.). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers. [Link]

  • Graefe-Mody, U., et al. (n.d.). Pharmacokinetic and pharmacodynamic evaluation of linagliptin for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations. PMC. [Link]

  • DPP - 4 Inhibitors in Type 2 Diabetes Mellitus - A Panoramic Review. (2023, November 14). ijirms.in. [Link]

  • center for drug evaluation and. (n.d.). accessdata.fda.gov. [Link]

  • Vildagliptin: a DPP-4 inhibitor for the treatment of Type 2 diabetes. (n.d.). Open Access Journals. [Link]

  • Drug Monograph: Sitagliptin (Januvia). (n.d.). EBM Consult. [Link]

  • Yamaguchi, M., et al. (2013, August 15). Pharmacokinetic and Pharmacodynamic Interaction of Vildagliptin and Voglibose in Japanese Patients With Type 2 Diabetes. PubMed. [Link]

  • Role of DPP-4 inhibitors in the management of type 2 diabetes. (2018, December 15). SciSpace. [Link]

  • Wang, X., et al. (2022, July 6). Mechanistic Study on the Effect of Renal Impairment on the Pharmacokinetics of Vildagliptin and its Carboxylic Acid Metabolite. PubMed. [Link]

  • Journal of Drug Delivery and Therapeutics Pharmacokinetic and Pharmacodynamics Study of Multiple Oral Doses of Vildagliptin Sust. (2023, September 15). Semantic Scholar. [Link]

  • Gallwitz, B. (n.d.). Clinical Use of DPP-4 Inhibitors. Frontiers. [Link]

  • Galvus, INN-vildagliptin. (n.d.). ema.europa.eu. [Link]

  • DPP-IV Inhibitors. (2018, December 3). Johns Hopkins Diabetes Guide. [Link]

Sources

Validation

Mechanistic Baseline: The Metabolic Divergence of DPP-4 Inhibitors

Vildagliptin Drug-Drug Interaction Studies Using Labeled Compounds: A Technical Comparison Guide As drug development increasingly prioritizes polypharmacy safety, accurately mapping a drug's absorption, distribution, met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Vildagliptin Drug-Drug Interaction Studies Using Labeled Compounds: A Technical Comparison Guide

As drug development increasingly prioritizes polypharmacy safety, accurately mapping a drug's absorption, distribution, metabolism, and excretion (ADME) profile is critical. For dipeptidyl peptidase-4 (DPP-4) inhibitors used in type 2 diabetes mellitus (T2DM), the metabolic pathway dictates the risk of pharmacokinetic drug-drug interactions (DDIs). This guide objectively compares the metabolic and DDI profile of vildagliptin against alternative DPP-4 inhibitors, detailing the causality behind its unique clearance and providing self-validating experimental protocols utilizing isotope-labeled compounds.

Unlike many small-molecule therapeutics that rely heavily on hepatic cytochrome P450 (CYP450) enzymes, vildagliptin undergoes extensive metabolism via a non-CYP pathway[1]. The primary clearance mechanism is the hydrolysis of its cyano moiety, which yields the pharmacologically inactive carboxylic acid metabolite LAY151 (also known as M20.7)[1][2].

Crucially, this hydrolysis is partially mediated by the DPP-4 enzyme itself, alongside contributions from renal and hepatic esterases/amidases[2][3]. Because CYP450 enzymes account for less than 2% of vildagliptin's metabolic clearance, the drug is highly insulated against DDIs caused by co-administered CYP inducers or inhibitors[1]. In stark contrast, alternatives like saxagliptin are heavily dependent on CYP3A4/5 for conversion into their active 5-hydroxy metabolites, making them highly susceptible to DDIs with common cardiovascular or antimicrobial drugs[4].

G Vilda Vildagliptin (DPP-4 Inhibitor) Hyd Cyano Hydrolysis (Non-CYP, DPP-4 mediated) Vilda->Hyd Major Pathway (>55%) Saxa Saxagliptin (DPP-4 Inhibitor) CYP CYP3A4 / CYP3A5 Oxidation Saxa->CYP Major Pathway LAY LAY151 (M20.7) Inactive Metabolite Hyd->LAY ActiveMet 5-hydroxy saxagliptin Active Metabolite CYP->ActiveMet

Metabolic divergence of Vildagliptin (hydrolysis) vs. Saxagliptin (CYP450).

Comparative ADME & DDI Profiling

To contextualize vildagliptin's performance, the table below summarizes the metabolic and DDI parameters of three leading DPP-4 inhibitors based on clinical pharmacokinetic data[1][2][4][5].

Pharmacokinetic ParameterVildagliptinSaxagliptinSitagliptin
Primary Metabolic Pathway Cyano group hydrolysis (Non-CYP)Hepatic CYP3A4 / CYP3A5Minimal metabolism
Major Circulating Metabolite LAY151 (Inactive, ~55% of dose)5-hydroxy saxagliptin (Active)N/A (Excreted unchanged)
Renal Excretion (Unchanged) ~23%~24%~79%
CYP450 DDI Potential Very Low (No clinically relevant CYP interactions)High (Requires dose adjustment with CYP3A4 inhibitors)Low (Minor CYP3A4 substrate)
Interaction with Simvastatin No significant interactionIncreased Saxagliptin exposureNo significant interaction

The Experimental Paradigm: Utilizing Labeled Compounds

To definitively map non-CYP pathways and prove the absence of CYP-mediated DDIs, researchers must employ isotope-labeled compounds. These tools eliminate the analytical blind spots caused by variable MS ionization efficiencies between parent drugs and unknown metabolites.

  • Radiocarbon ([14C]) Labeling: Administering [14C]vildagliptin allows for absolute mass balance quantification via Liquid Scintillation Counting (LSC). Because the 14C signal is independent of the molecule's structural integrity, it ensures 100% of the administered dose is tracked, proving that no hidden, reactive CYP-mediated metabolites are formed[1].

  • Stable Isotope Labeling (Vildagliptin-¹³C₅,¹⁵N): In highly multiplexed in vitro DDI screens, stable isotopes serve as the ultimate internal standard. They co-elute perfectly with the unlabeled analyte in LC-MS/MS, correcting for matrix effects and ion suppression caused by co-administered "perpetrator" drugs[6].

Workflow Dose Administer [14C]-Vildagliptin (Oral 100 mg) Collect Collect Plasma, Urine, Feces (0 - 168 hours) Dose->Collect Extract Sample Extraction & Protein Precipitation Collect->Extract Analyze Radio-HPLC & LSC Analysis Extract->Analyze MassBal Mass Balance Calculation (Target >85% Recovery) Analyze->MassBal MetID Metabolite ID (LC-MS/MS) Quantify LAY151 Analyze->MetID

Workflow for [14C]-labeled Vildagliptin mass balance and ADME profiling.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: In Vivo Mass Balance & Metabolite Profiling using [14C]Vildagliptin

Causality: This protocol ensures that all clearance mechanisms are accounted for. By targeting a recovery of >85%, the system self-validates that no alternative elimination routes (e.g., volatile exhalation or deep tissue sequestration) are missed[1].

  • Dosing & Collection: Administer a single oral 100-mg dose of [14C]vildagliptin (approx. 100 µCi) to healthy subjects. Collect serial blood samples, complete urine, and feces for 168 hours post-dose[1].

  • Total Radioactivity (LSC): Homogenize fecal samples. Aliquot plasma, urine, and fecal homogenates directly into scintillation fluid. Count via LSC to determine total radioactivity equivalents. Validation Check: Cumulative recovery in urine and feces must exceed 85% of the administered dose (historically ~85.4% in urine, ~15% in feces)[1][2].

  • Metabolite Profiling (Radio-HPLC): Pool samples across time points using the Hamilton AUC pooling method. Inject onto a reversed-phase HPLC system coupled with an inline radiochemical detector.

  • Structural Elucidation: Divert the HPLC eluent to a high-resolution mass spectrometer (HRMS). Identify the major radioactive peak as LAY151 (M20.7) by observing the +18 Da mass shift corresponding to cyano hydrolysis[1].

Protocol 2: In Vitro CYP Inhibition DDI Assay using Vildagliptin-¹³C₅,¹⁵N

Causality: To prove vildagliptin does not inhibit CYP enzymes (and thus won't affect co-administered drugs), human liver microsomes (HLMs) are incubated with CYP-specific probe substrates. Vildagliptin-¹³C₅,¹⁵N is spiked in post-incubation to correct for any MS signal suppression caused by the microsomal matrix[6].

  • Incubation Setup: Prepare 100 µL reactions containing pooled HLMs (0.5 mg/mL protein), probe substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9), and varying concentrations of unlabeled vildagliptin (0.1 to 100 µM).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system[6].

  • Termination & Internal Standard Addition: After 10 minutes, terminate the reaction by adding 200 µL of ice-cold acetonitrile spiked with 50 ng/mL of Vildagliptin-¹³C₅,¹⁵N and stable-isotope labeled probe metabolites[6].

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant onto an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Calculate the ratio of the unlabeled probe metabolite peak area to the labeled internal standard peak area. Validation Check: The IC50 curve must show no significant inhibition (IC50 > 100 µM) for vildagliptin against major CYP isoforms, confirming its safety in polypharmacy.

Conclusion & Strategic Implications

The strategic use of [14C] and stable isotope-labeled compounds has definitively proven that vildagliptin's metabolism is driven by cyano hydrolysis rather than CYP450 oxidation[1][3]. This mechanistic divergence gives vildagliptin a superior DDI safety profile compared to CYP3A4-dependent gliptins like saxagliptin[4]. For drug development professionals, these labeled-compound workflows represent the gold standard for validating the metabolic autonomy of novel therapeutics.

References

  • Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans - nih.gov -
  • Absorption, Metabolism, and Excretion of [14C]Vildagliptin, a Novel Dipeptidyl Peptidase 4 Inhibitor, in Humans - semanticscholar.org -
  • Dipeptidyl Peptidase-4 Greatly Contributes to the Hydrolysis of Vildagliptin in Human Liver - doi.org -
  • Galvus, INN-vildagliptin - europa.eu -
  • Application of Vildagliptin-¹³C₅,¹⁵N in Drug Interaction Studies: Detailed Application Notes and Protocols - benchchem.com -
  • Clinically and pharmacologically relevant interactions of antidiabetic drugs - sakura.ne.jp -
  • Drug interactions of dipeptidyl peptidase 4 inhibitors involving CYP enzymes and P-gp efflux pump - wjgnet.com -

Sources

Comparative

In-Vitro and In-Vivo Correlation (IVIVC) for Vildagliptin Formulations: A Comparative Guide

Vildagliptin is a potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of Type 2 Diabetes Mellitus (T2DM)[1]. Despite its high solubility and permeability (Biopharmaceutics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Vildagliptin is a potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of Type 2 Diabetes Mellitus (T2DM)[1]. Despite its high solubility and permeability (Biopharmaceutics Classification System Class I), vildagliptin exhibits a short biological half-life of approximately 2 to 3 hours[2]. This rapid elimination necessitates a strict twice-daily (BID) dosing regimen of 50 mg immediate-release (IR) tablets to maintain adequate glycemic control. To improve patient compliance and reduce pill burden, 100 mg sustained-release (SR) formulations have been developed to provide once-daily (QD) dosing while ensuring >80% DPP-4 inhibition over 24 hours[1].

Developing an accurate In-Vitro and In-Vivo Correlation (IVIVC) model is critical for evaluating these modified-release formulations. A robust IVIVC serves as a predictive mathematical model that links the in-vitro dissolution kinetics of a dosage form to its in-vivo pharmacokinetic (PK) profile, potentially serving as a surrogate for costly bioequivalence studies[3].

This guide provides an objective, data-driven comparison of Vildagliptin IR and SR formulations, detailing the mechanistic rationale, self-validating experimental protocols, and the establishment of IVIVC models.

Section 1: Pharmacological Context & Rationale for Sustained Release

The therapeutic efficacy of vildagliptin relies on its ability to form a complex with the DPP-4 enzyme, preventing the rapid degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP)[2]. Elevated incretin levels stimulate pancreatic β-cells to secrete insulin in a glucose-dependent manner.

Causality for Formulation Design: Because the pharmacological effect is directly proportional to the duration of DPP-4 inhibition, a drop in plasma vildagliptin concentration below the therapeutic threshold leads to a rapid loss of target inhibition. Thus, SR formulations are engineered using lipid carriers (e.g., Compritol, Gelucire) or hydrophilic matrix polymers (e.g., HPMC) to modulate drug release, ensuring a steady state of absorption that matches the elimination rate[2],[4].

G Vilda Vildagliptin (DPP-4 Inhibitor) DPP4 DPP-4 Enzyme (Inhibited) Vilda->DPP4 Binds & Inhibits Incretins GLP-1 & GIP (Levels Increased) DPP4->Incretins Prevents Degradation Pancreas Pancreatic β-cells (Stimulated) Incretins->Pancreas Activates Receptors Insulin Insulin Secretion (Glucose Homeostasis) Pancreas->Insulin Enhances Secretion

Vildagliptin Mechanism of Action and DPP-4 Inhibition Pathway.

Section 2: Comparative Performance: IR vs. SR Formulations

To objectively compare the performance of Vildagliptin formulations, we analyze pharmacokinetic and pharmacodynamic parameters from established clinical and preclinical studies. For instance, spray-congealed lipid-based microparticles formulated into tablets have demonstrated sustained release over 24 hours compared to the rapid 30-minute release of marketed IR tablets[2].

Table 1 summarizes the in-vivo pharmacokinetic parameters comparing a standard 50 mg IR formulation (administered BID) against a 100 mg SR formulation (administered QD)[2],[5],[1].

Table 1: Comparative Pharmacokinetic & Pharmacodynamic Data
Pharmacokinetic ParameterVildagliptin 50 mg IR (BID)Vildagliptin 100 mg SR (QD)Causality & Clinical Implication
Cmax (ng/mL) ~147.0~118.0SR blunts the peak concentration, reducing potential concentration-dependent side effects.
Tmax (h) 1.0 - 1.53.4 - 4.0Delayed absorption in SR ensures prolonged drug residence time in the systemic circulation.
Half-life (T1/2) (h) 2.165.27The apparent half-life is extended in SR due to flip-flop kinetics (absorption rate limits elimination).
Mean Residence Time (MRT) (h) 2.89.8SR significantly increases the duration the drug remains active in the body.
DPP-4 Inhibition at 24h (%) ~91.0%~89.6%SR achieves comparable 24-hour target coverage with half the dosing frequency.

Section 3: Self-Validating In-Vitro Dissolution Methodology

To establish a reliable IVIVC, the in-vitro dissolution method must accurately simulate gastrointestinal (GI) transit conditions[6]. Because Vildagliptin is highly soluble but its release from matrix tablets is pH- and hydrodynamics-dependent, a multi-stage dissolution protocol is required[2]. The following self-validating protocol ensures that the dissolution profile reflects physiological pH transitions.

Step-by-Step Dissolution Protocol:
  • Apparatus Setup: Utilize USP Apparatus I (Basket) or Apparatus II (Paddle) set at 50 to 75 rpm to simulate gastric motility[6]. Maintain the vessel temperature strictly at 37 ± 0.5 °C.

  • Acidic Stage (Gastric Simulation): Introduce the tablet into 500 mL of 0.1 N HCl buffer (pH 1.2). Run the apparatus for 2 hours to mimic stomach residence time[2].

  • pH Transition (Intestinal Simulation): At the 2-hour mark, add 250 mL of pre-warmed phosphate buffer to the existing medium. Adjust the pH to 4.5 (and subsequently to 6.8 for extended profiles) to mimic the transition from the stomach to the small intestine[2].

  • Sampling Strategy: Withdraw 5-10 mL aliquots at predetermined intervals (e.g., 10, 30, 60 mins for IR; 1, 2, 4, 8, 12, 24 hours for SR). Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

  • Quantification: Filter the samples and analyze the drug concentration using High-Performance Liquid Chromatography (HPLC). Use a C8 or C18 column with a mobile phase of phosphate buffer (pH 4.5) and acetonitrile (85:15 v/v), detecting UV absorbance at 210 nm[7].

G Prep Formulation Prep (IR vs SR Tablets) Acid Acidic Stage (pH 1.2) 0 - 2 Hours Prep->Acid Buffer Buffer Stage (pH 4.5 - 6.8) 2 - 24 Hours Acid->Buffer pH Transition Sampling Aliquots Withdrawn Maintain Sink Conditions Acid->Sampling Buffer->Sampling HPLC HPLC Analysis (UV at 210 nm) Sampling->HPLC Quantification

Step-by-step in-vitro dissolution workflow mimicking GI transit.

Section 4: In-Vivo Pharmacokinetic Evaluation & IVIVC Modeling

The ultimate goal of IVIVC is to mathematically map the fraction of drug dissolved in-vitro to the fraction of drug absorbed in-vivo[3]. For Vildagliptin SR formulations, Level A and Level C correlations are most commonly explored.

Mechanistic Causality in Modeling:

  • Level A Correlation represents a point-to-point relationship between the entire in-vitro dissolution curve and the in-vivo absorption curve. The in-vivo absorption profile is derived from plasma concentration-time data using mathematical deconvolution techniques, such as the Wagner-Nelson method (for one-compartment models) or numerical deconvolution[8],[3].

  • Level C Correlation establishes a single-point relationship between a dissolution parameter (e.g., time required for 80% drug release, T80%) and a pharmacokinetic parameter (e.g., Area Under the Curve, AUC, or Cmax)[2].

For lipid-based tableted microparticles of Vildagliptin, researchers have successfully established multiple Level C correlations[2]. The delayed release mechanism of the lipid matrix directly dictates the systemic absorption rate, leading to a strong linear relationship between dissolution milestones and systemic exposure.

G InVitro In-Vitro Data (Dissolution Profiles) FracDiss Fraction Dissolved (In-Vitro) InVitro->FracDiss InVivo In-Vivo Data (Plasma Conc. vs Time) Deconv Mathematical Deconvolution (Wagner-Nelson Method) InVivo->Deconv FracAbs Fraction Absorbed (In-Vivo) Deconv->FracAbs Model IVIVC Model (Level A / C Correlation) FracAbs->Model FracDiss->Model

Logical framework for establishing Level A/C IVIVC models.

Table 2: Multiple Level C Correlation Parameters for Vildagliptin SR Formulations
In-Vitro ParameterIn-Vivo ParameterCorrelation Coefficient (r)Interpretation
T75% (Time to 75% release)AUC (0-18h)0.998Near-perfect linear correlation; dissolution rate strongly predicts extent of absorption[2].
T80% (Time to 80% release)AUC (0-18h)1.000Unity correlation confirms the lipid matrix release kinetics strictly govern in-vivo bioavailability[2].
Td (Time to 63.2% release)AUC (0-18h)0.984High predictability for the initial sustained release phase[2].

Conclusion

The transition from Immediate-Release to Sustained-Release Vildagliptin formulations represents a significant optimization in the management of T2DM. By utilizing robust IVIVC models, formulation scientists can accurately predict in-vivo pharmacokinetic behavior based on in-vitro dissolution data. The strong linear correlations (r > 0.98) observed in multiple Level C models validate the use of multi-stage dissolution testing as a reliable surrogate for clinical bio-performance, ultimately accelerating the development of patient-centric, once-daily antidiabetic therapies.

References

  • Formulation of Lipid-Based Tableted Spray-Congealed Microparticles for Sustained Release of Vildagliptin: In Vitro and In Vivo Studies Source: MDPI (Pharmaceutics) URL:[Link]

  • A comparative pharmacodynamic and pharmacokinetic study of Vildagliptin SR 100 mg tablet in normal healthy adult male subjects Source: Journal of Drug Delivery and Therapeutics URL:[Link]

  • Pharmacokinetics and Food Effect Between a 100-mg Sustained-Release Tablet and a 50-mg Immediate-Release Tablet of Vildagliptin in Healthy Subjects Source: PubMed (Clinical Pharmacology in Drug Development) URL:[Link]

  • A comparative study on vildagliptin brand and its generic equivalents using dissolution test as quality control measure tool Source: PubMed Central (PMC) URL:[Link]

  • An updated overview with simple and practical approach for developing in vitro-in vivo correlation Source: ResearchGate (Preclinical Research & Development) URL:[Link]

Sources

Validation

A Senior Application Scientist’s Guide to Vildagliptin Analysis: UPLC-MS/MS vs. HPLC-UV

As drug development professionals, we are constantly tasked with balancing analytical sensitivity against operational throughput and cost. When quantifying Vildagliptin —a potent, selective dipeptidyl peptidase-4 (DPP-4)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we are constantly tasked with balancing analytical sensitivity against operational throughput and cost. When quantifying Vildagliptin —a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus—the choice of analytical platform is dictated entirely by the sample matrix and the required limits of detection.

This guide provides an authoritative, data-driven comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for vildagliptin analysis.

Mechanistic Context: Why Vildagliptin Requires Precision Analysis

To understand the analytical requirements, we must first understand the drug's pharmacological environment. Vildagliptin works by forming a covalent bond with the catalytic site of the DPP-4 enzyme. This inhibition prevents the rapid degradation of active incretin hormones like Glucagon-Like Peptide-1 (GLP-1), thereby enhancing glucose-dependent insulin secretion.

G Vilda Vildagliptin DPP4 DPP-4 Enzyme Vilda->DPP4 Inhibits GLP1 GLP-1 & GIP (Active Incretins) DPP4->GLP1 Prevents degradation Insulin Insulin Secretion GLP1->Insulin Stimulates Glucose Blood Glucose Lowering Insulin->Glucose Drives

Vildagliptin mechanism of action on the incretin pathway.

Because vildagliptin is administered in relatively low therapeutic doses and is rapidly absorbed (peak plasma concentrations at ~1.7 hours)[1], pharmacokinetic (PK) profiling requires highly sensitive bioanalytical assays. Conversely, bulk API manufacturing and tablet formulation require high-throughput, robust, and cost-effective quality control (QC) methods.

The Analytical Dilemma: Selecting the Right Modality

The fundamental difference between these two techniques lies in their detection mechanisms and how they handle matrix interference.

  • HPLC-UV relies on the absorbance of light by chromophores. Because vildagliptin lacks an extensive conjugated pi-electron system, it does not absorb strongly in the higher UV range. Detection must be performed at low wavelengths (e.g., 210 nm)[2]. At this wavelength, background noise from complex biological matrices is overwhelming, restricting HPLC-UV primarily to clean, high-concentration formulation samples.

  • UPLC-MS/MS utilizes Multiple Reaction Monitoring (MRM). By ionizing the molecule and filtering both the precursor ion and a specific fragment ion, it acts as a double-mass filter. This eliminates matrix background noise, allowing for nanogram-per-milliliter (ng/mL) sensitivity required for plasma PK studies[3].

G Goal Analytical Goal HighConc High Conc. / Simple Matrix (Tablets, Bulk API) Goal->HighConc LowConc Trace Levels / Complex Matrix (Plasma PK, Impurities) Goal->LowConc HPLC HPLC-UV Cost-effective, Robust HighConc->HPLC UPLC UPLC-MS/MS High Sensitivity, Selectivity LowConc->UPLC

Decision matrix for selecting the appropriate analytical modality.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every protocol must be designed as a self-validating system. This means building internal checks into the chemistry and workflow to ensure data integrity before a single result is reported.

Protocol A: HPLC-UV for Formulation & QC Analysis

Causality & Design: For tablet analysis, the matrix consists of inert excipients. We utilize a C18 column with an isocratic mobile phase. Because we are detecting at 210 nm, we must use HPLC-grade acetonitrile rather than methanol, as acetonitrile has a lower UV cutoff, preventing baseline drift[2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and crush 10 tablets. Transfer an amount equivalent to 50 mg of vildagliptin into a 100 mL volumetric flask.

  • Extraction: Add 50 mL of mobile phase (e.g., Phosphate buffer pH 7.0 : Acetonitrile). Sonicate for 15 minutes. Causality: Sonication provides the mechanical cavitation necessary to completely dissolve the API away from insoluble excipients.

  • Filtration: Make up the volume and filter through a 0.22 µm PVDF syringe filter. Causality: Removing micro-particulates is critical to prevent column frit clogging and pressure spikes.

  • Chromatographic Run: Inject 20 µL onto a C18 column (e.g., 250 x 4.6 mm, 5 µm). Flow rate at 1.0 mL/min. Detection at 210 nm.

  • Self-Validation (System Suitability Test - SST): Prior to injecting unknown samples, inject the working standard five times. The system is validated only if the relative standard deviation (%RSD) of the peak area is <2.0%, the tailing factor is <1.5, and theoretical plates are >2000. If the column chemistry degrades, the SST will fail, preventing the generation of erroneous QC data.

Protocol B: UPLC-MS/MS for Plasma Bioanalysis

Causality & Design: Plasma is a complex matrix of proteins and phospholipids. Vildagliptin is highly polar; therefore, liquid-liquid extraction (LLE) with non-polar solvents yields poor recovery. Instead, we use protein precipitation (PPT) with acetonitrile, which instantly denatures binding proteins and crashes out the bulk matrix[4], minimizing ion suppression in the MS source.

Step-by-Step Methodology:

  • Spiking (The Self-Validating Step): Pipette 50 µL of human plasma into a microcentrifuge tube. Add 20 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Vildagliptin-d3 (100 ng/mL)[4].

    • Causality: During electrospray ionization (ESI), co-eluting plasma lipids compete for charge, causing unpredictable ion suppression. Because Vildagliptin-d3 co-elutes exactly with the analyte and experiences the identical matrix effect, the ratio of their MRM signals remains mathematically constant, intrinsically validating the accuracy of the quantification.

  • Protein Precipitation: Add 200 µL of cold acetonitrile. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the denatured proteins.

  • Chromatographic Run: Inject 5 µL of the supernatant into the UPLC-MS/MS system. Use a sub-2 µm C18 column with a gradient of 2mM ammonium acetate and acetonitrile[5].

  • MRM Detection: Operate in ESI positive mode. Monitor the precursor-to-product ion transitions: m/z 304.4 → 154.1 for Vildagliptin, and m/z 307.4 → 154.1 for Vildagliptin-d3[3].

G cluster_UV HPLC-UV (Formulation/QC) cluster_MS UPLC-MS/MS (Bioanalysis/Plasma) Start Sample Matrix Tablet Tablet Dissolution Start->Tablet Spike Spike SIL-IS (Vildagliptin-d3) Start->Spike Filter Filtration (0.22 µm) Tablet->Filter InjectUV Inject into HPLC Filter->InjectUV DetectUV UV Detection (210 nm) InjectUV->DetectUV Crash Protein Precipitation (ACN) Spike->Crash Centrifuge Centrifugation (13,000 rpm) Crash->Centrifuge InjectMS Inject into UPLC Centrifuge->InjectMS DetectMS MRM Detection (m/z 304.4 -> 154.1) InjectMS->DetectMS

Comparative experimental workflow for HPLC-UV vs UPLC-MS/MS sample preparation.

Quantitative Performance Comparison

To objectively evaluate these platforms, we must look at their validated performance metrics. The following table synthesizes data from established validation studies[3],[2],[6].

Analytical ParameterHPLC-UV (Formulation/QC)UPLC-MS/MS (Bioanalysis/Plasma)
Primary Application Bulk API, Tablet FormulationPharmacokinetics, Trace Impurities
Matrix Complexity Low (Excipients)High (Plasma proteins, lipids)
Typical Linearity Range 5 – 100 µg/mL1.5 – 500 ng/mL
Limit of Detection (LOD) ~2.98 µg/mL~0.44 ng/mL (or ppm for genotoxic impurities)
Run Time 5 – 10 minutes< 3 minutes
Detection Mechanism Chromophore absorbance (210 nm)Precursor-to-product ion transition (MRM)
Internal Standard Required? Optional (External standard common)Mandatory (Stable Isotope-Labeled IS)

Conclusion

The selection between HPLC-UV and UPLC-MS/MS is not a matter of one technique being universally superior, but rather a strict alignment of the tool to the analytical objective.

For routine quality control and stability testing of vildagliptin formulations, HPLC-UV remains the gold standard. It provides the necessary accuracy and robustness at a fraction of the operational cost, provided that rigorous system suitability tests and mobile phase optimizations are employed to counteract the drug's weak UV absorbance.

Conversely, for toxicokinetic studies, clinical trials, or the detection of trace genotoxic impurities (like N-nitroso-vildagliptin)[7], UPLC-MS/MS is non-negotiable. The integration of MRM detection with a stable isotope-labeled internal standard creates a highly sensitive, self-validating assay capable of cutting through the complex biological noise of human plasma.

Sources

Comparative

Assessment of Vildagliptin and Metformin combination therapy efficacy

Initiating Data Analysis I'm currently focused on dissecting the request. My primary objective is to evaluate the call for comparing Vildagliptin and Metformin combination therapy.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Analysis

I'm currently focused on dissecting the request. My primary objective is to evaluate the call for comparing Vildagliptin and Metformin combination therapy. I'm taking notes on how best to provide insights to researchers, scientists, and clinicians, given this task is to be a comparison guide with experimental data.

Defining Project Specifications

I've clarified the core requirements of this comparison guide. The goal is complete editorial autonomy, moving away from rigid templates. I'm focusing on adopting a Senior Application Scientist persona to explain experimental causality, and ensuring self-validating protocols with full citations. I'm also planning the data visualization strategies for structured tables, detailed methodologies, and Graphviz diagrams for clarity.

Crafting the Comparison Guide

I'm currently structuring a comprehensive comparison guide on the Vildagliptin and Metformin combination therapy, aiming for high technical accuracy and engaging visuals. The goal is to provide a logically autonomous and editorially sound document that offers deep insights into its efficacy. I'm focusing on autonomy and editorial control.

Refining the Technical Guide

I'm now integrating E-E-A-T principles, adopting a Senior Application Scientist persona to explain experimental causality and self-validating protocols within the guide. I'm prioritizing rigorous citations, with in-text links to authoritative sources and a comprehensive "References" section. I'm also focusing on data visualization with structured tables and step-by-step methodologies. I intend to use Graphviz (DOT language) to create clear diagrams of pathways and workflows, adhering to specific color contrast rules and a defined color palette. Finally, I'm setting up an initial structure for the guide, starting with Title, Executive Summary and Mechanistic Synergy, where I'll explore how DPP-4 inhibition (Vildagliptin) and AMPK activation (Metformin) interact.

Detailing the DOT Diagrams

I'm now focusing on the Graphviz diagrams, starting with the Dual Signaling Pathway. I've defined the color scheme: blue for Vildagliptin, green for Metformin, and yellow for the target nodes (DPP-4 and AMPK), all with white font for contrast. I will proceed with creating the experimental workflow diagram, ensuring clarity and adherence to the defined color palette and contrast rules. I'm also planning a comparative analysis of Vildagliptin/Metformin against Sitagliptin/Metformin and Glimepiride/Metformin, and am starting to structure the clinical data comparison table (HbA1c, FPG, etc.).

Defining Diagram Visuals

I'm now integrating detailed color specifications and citation sources into the guide. I've set up colors for outcomes (red) and edges (grey). For Diagram 2, the experimental workflow, I've defined colors for phases (dark) and steps (light). I'm drafting content based on search results, ensuring all citations are meticulously verified and linked. Specifically, I'm focusing on comparative data, including HbA1c reductions and side effect profiles across Vildagliptin/Metformin versus other therapies, referencing studies for substantiation.

Analyzing Combination Mechanisms

I'm now focusing on section one, detailing the dual mechanism. I'm explaining how metformin activates AMPK, reducing gluconeogenesis, and how vildagliptin inhibits DPP-4. I'm also describing the complementary effects. Diagram 1, which illustrates this, is being integrated. Further, I am starting the comparative efficacy section with a table that includes quantitative data on HbA1c reductions and other relevant parameters across the combinations. I'm referencing multiple studies to support these comparisons.

Comparing Efficacy Metrics

I'm now detailing comparative study data, specifically HbA1c and FPG reductions for Vildagliptin/Metformin versus Sitagliptin/Metformin. I've noted a slight advantage for Vildagliptin in FPG reduction. I'm also now structuring the experimental protocol for efficacy assessment. This includes in vivo protocols with controls, randomization, and specific assays. I'm planning to explain the differences in DPP-4 binding kinetics between Vildagliptin and Sitagliptin, which I believe explain the FPG differences observed. I'm also planning to incorporate Diagram 2. Finally, I will explain why Vildagliptin/Metformin is more favorable than Glimepiride/Metformin, based on the mechanisms and clinical data.

Validating Guide Formatting

I'm now carefully checking formatting, focusing on DOT scripts for diagrams. I'm ensuring captions are correctly placed, within the character limit, and diagrams fit the 760px width. I'm verifying color contrasts, making sure that the text is properly visible on a colored background. I'm integrating citations in the [INDEX] format, and planning a detailed references section.

Reviewing Diagram Visuals

I'm now iterating on Diagram 2 (Experimental Workflow), ensuring phase and step colors adhere to defined schemes and that text is legible. I'm focusing on refining the DOT script for clarity and correct data flow visualization. The experimental setup will feature randomized in-vivo setups, focusing on specific assays and rigorous controls. I'm verifying all aspects of the DOT diagram within the 760px width.

Adjusting Workflow Diagrams

I'm now revising Diagram 2, the experimental workflow, to address a Graphviz rendering issue I encountered, and switched from using lhead attributes to direct node-to-node edges. I'm ensuring all steps are logically sequenced and visually clear within the 760px constraint. I am also working on setting up the animal model and its phases, and baseline assays.

Finalizing Protocol Diagram

I've just finalized Diagram 2, the experimental workflow, with the Graphviz script. I've ensured clarity in each step, logically sequencing the animal model, dosing regimens, and efficacy assays. I'm satisfied with the visual clarity within the 760px constraint and I've also incorporated all of the required baseline assays, ensuring each node is distinct and easily understandable.

Verifying Citation Sources

I am now thoroughly checking all citations for accuracy and relevance. I'm cross-referencing sources like,,,,,, for the clinical data comparison, and ensuring all links are functional and the information is correctly attributed. I'm focusing on validating the studies' findings to support the comparative analyses between the therapies. I'm ensuring there are no errors in my referencing.

Drafting Introduction and Focus

I'm now drafting the introduction, framing the technical guide as the Senior Application Scientist for metabolic drug development. I've highlighted the need to dig past clinical endpoints and understand the mechanisms. I'm focusing on the guide's objective comparison of Vildagliptin/Metformin against alternatives. The goal is to provide a standardized experimental framework.

Analyzing Combination Benefits

I'm now detailing the mechanistic superiority of Vildagliptin/Metformin. I'm focusing on the complementary actions. Metformin activates AMPK in the liver, while Vildagliptin inhibits DPP-4. I'm referencing how Vildagliptin forms a prolonged complex with DPP-4, resulting in stabilized incretins, and including a diagram. I'm also starting Section 2: Comparative Efficacy Data, emphasizing the need for an objective analysis.

Comparing DPP-4i Data

I'm currently summarizing the key differences between Vildagliptin and Sitagliptin, highlighting Vildagliptin's slightly improved glycemic reduction in combination with Metformin. I've included data from randomized trials and retrospective studies. I'm also contrasting Vildagliptin/Metformin with Glimepiride/Metformin, emphasizing the improved safety profile of Vildagliptin.

Detailing Anti-inflammatory Effects

I'm now detailing the superior anti-inflammatory benefits of Vildagliptin compared to Glimepiride, specifically a greater reduction in hs-CRP (41.39% vs. 15.69%). I've included a comprehensive table comparing combination therapies across several metrics, including HbA1c, FPG, hypoglycemia risk, weight impact, and pleiotropic effects. Also, I'm integrating a standardized experimental workflow to validate the clinical findings.

Defining Experimental Protocol

I'm now detailing the in-vivo and ex-vivo experimental protocol. Vein blood sampling, body weight, and food intake will be monitored throughout. I've designed a 28-day study with four cohorts: vehicle, metformin alone, vildagliptin + metformin, and sitagliptin + metformin. I'm focusing on the Oral Glucose Tolerance Test (OGTT) and subsequent collection for ELISA for GLP-1 and insulin, to ensure validity of DPP-4i action, as well.

Validating Mechanistic Pathways

I'm now detailing mechanistic validation protocols. I'll perform immunofluorescence staining of the pancreas for insulin (beta-cells) and glucagon (alpha-cells), and quantify beta-cell mass to assess Vildagliptin's protective effects. Additionally, I will perform hepatic immunoblotting to measure phosphorylated AMPK (p-AMPK) versus total AMPK. The presence of p-AMPK will validate Metformin's activity, and elevated GLP-1 will confirm Vildagliptin's.

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.